Product packaging for C3 Ceramide-d5(Cat. No.:)

C3 Ceramide-d5

Cat. No.: B1152226
M. Wt: 360.59
Attention: For research use only. Not for human or veterinary use.
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Description

C3 Ceramide-d5 is a deuterium-labeled, cell-permeable, and biologically active analog of ceramide. With a molecular formula of C21H36D5NO3 and a molecular weight of 360.59 , this stable isotope is a critical research tool, particularly in the field of oncology. Its primary research value lies in its ability to induce the differentiation of cancer cells. Studies have shown that C3 Ceramide exhibits antitumor activities by promoting the differentiation of human HL-60 leukemia cells, positioning it as a potential differentiation-inducing therapy for cancers such as acute myeloid leukemia . As a nonphysiologic ceramide analog, it serves as a vital standard and reagent in drug discovery and development. Researchers utilize this compound as an analytical standard for HPLC and in various other research applications to explore ceramide-mediated signaling pathways . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper storage conditions of 2-8°C in a refrigerator are recommended to ensure the stability and integrity of the product .

Properties

Molecular Formula

C₂₁H₃₆D₅NO₃

Molecular Weight

360.59

Synonyms

N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl]propanamide-d5;  N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]propanamide-d5; 

Origin of Product

United States

Synthesis and Advanced Analytical Methodologies for C3 Ceramide D5 in Research

Strategies for Deuterated Ceramide Synthesis

The generation of C3 Ceramide-d5 and other isotopically labeled ceramides (B1148491) relies on sophisticated chemical and enzymatic methods. These strategies are designed to incorporate deuterium (B1214612) atoms into specific positions within the ceramide molecule, rendering it distinguishable from its endogenous, non-deuterated counterparts by mass spectrometry.

Chemical Synthesis Approaches for Isotope-Labeled Ceramides

The primary chemical synthesis route for this compound involves the coupling of a deuterated sphingosine (B13886) precursor with propionic acid. vulcanchem.com This method, while effective, presents challenges in obtaining the appropriately deuterated starting materials and maintaining the stereochemical integrity of the sphingosine backbone during the reaction. vulcanchem.com The synthesis of various deuterated ceramides often starts with sphingosine or phytosphingosine (B30862) and utilizes activating agents to facilitate the coupling with deuterated fatty acids. nih.gov

A common approach involves the following steps:

Preparation of Deuterated Precursor: Synthesis or acquisition of a sphingosine molecule containing five deuterium atoms. vulcanchem.com

Activation of Propionic Acid: Use of a coupling agent, such as a carbodiimide (B86325) reagent, to activate the carboxylic acid for amide bond formation. vulcanchem.com

Coupling Reaction: The activated propionic acid is reacted with the deuterated sphingosine under controlled temperature conditions. vulcanchem.com

Purification: The final product, this compound, is purified from the reaction mixture to remove byproducts and unreacted starting materials. vulcanchem.com

The successful synthesis yields a molecule with a chemical structure nearly identical to natural C3 ceramide but with a distinct mass shift of +5 Da, a key feature for its use as an internal standard. vulcanchem.com

Enzymatic Derivatization and Remodeling Techniques

In addition to chemical synthesis, enzymatic methods offer a powerful alternative for the modification and synthesis of ceramides. These techniques often leverage the specificity of enzymes involved in sphingolipid metabolism to introduce or alter components of the ceramide structure.

The de novo synthesis of ceramides begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, followed by a series of enzymatic reactions. researchgate.netnih.gov Enzymes such as ceramide synthases (CerS) are responsible for attaching the fatty acid acyl chain to the sphinganine (B43673) backbone. mdpi.com Dihydroceramide (B1258172) desaturase then introduces a double bond to form the final ceramide. researchgate.netnih.gov

Lipid remodeling is another crucial enzymatic process where the lipid portion of existing molecules, such as glycosylphosphatidylinositol (GPI) anchors, can be exchanged for ceramides. asm.orgnih.gov This process can occur in both the endoplasmic reticulum and the Golgi apparatus. nih.gov In some cases, one ceramide can be replaced by another, highlighting the dynamic nature of cellular lipid composition. nih.gov While not a direct synthesis of this compound, these enzymatic pathways are fundamental to understanding how ceramides are naturally produced and modified within cells. Research has also explored the use of lipases for the enzymatic synthesis of ceramide-type compounds from fatty acids and amino-alcohols, which could be adapted for creating isotope-labeled versions. google.com

Application in Mass Spectrometry-Based Lipidomics

The primary application of this compound is as an internal standard in mass spectrometry-based lipidomics. vulcanchem.com This technique allows for the precise measurement of lipid molecules in complex biological samples.

Quantitative Mass Spectrometry Internal Standard Applications

Internal standards are essential for accurate quantification in mass spectrometry. scioninstruments.com They are compounds added to a sample in a known quantity to correct for variations that can occur during sample preparation, extraction, and analysis. vulcanchem.comscioninstruments.com Deuterated standards like this compound are ideal because their chemical and physical properties are nearly identical to the endogenous analyte, but their increased mass allows them to be distinguished by the mass spectrometer. vulcanchem.comcaymanchem.com

The use of stable isotope-labeled internal standards helps to account for matrix effects, and variations in extraction and ionization efficiencies, leading to more reliable and reproducible quantification of the target lipid. vulcanchem.com

Targeted Lipidomics for Ceramide Quantification

Targeted lipidomics focuses on the measurement of a specific, predefined set of lipids. researchgate.net In this context, this compound is used to quantify its non-deuterated counterpart, C3 ceramide. The nearly identical behavior of the deuterated standard and the endogenous analyte during sample processing and analysis ensures that any sample loss or variation in instrument response affects both equally. scioninstruments.com By comparing the signal intensity of the endogenous C3 ceramide to the known concentration of the this compound internal standard, an accurate concentration of the endogenous lipid can be determined. acs.orghelsinki.fi

Several studies have demonstrated the utility of deuterated ceramides for the targeted quantification of specific ceramide species in various biological matrices, such as human plasma. acs.orghelsinki.filcms.cz These methods often employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. helsinki.fi

sigmaaldrich.comsigmaaldrich.comnih.govmdpi.commdpi.com
Table 1: Research Findings in Targeted Ceramide Quantification
Study FocusKey FindingInternal Standards UsedReference
Cardiovascular Disease RiskSpecific ceramides (C16:0, C18:0, C24:0, C24:1) are associated with cardiovascular disease risk.Deuterated ceramide mix (including C16-d7, C18-d7, C24-d7, C24:1-d7).
Major Depression and Bipolar DisorderIncreased plasma levels of long-chain ceramides were observed in patients.Targeted and untargeted lipidomic analyses were performed.
Psoriasis VulgarisAlterations in the ceramide profile of fibroblasts and keratinocytes were identified.RPLC-QTOF-MS/MS platform was used to identify various ceramide classes.
Fetal MacrosomiaDysregulated lipid metabolism, including changes in hexosyl-ceramides, was found in amniotic fluid.15 deuterated internal standards from different lipid classes were used.
Untargeted Lipidomics Integration

Untargeted lipidomics aims to measure as many lipids as possible in a sample to provide a comprehensive overview of the lipidome. uu.seacs.org While this compound is primarily a tool for targeted analysis, its inclusion in an untargeted workflow serves as a crucial quality control measure. uu.se The consistent detection and signal intensity of the deuterated standard across all samples indicate the stability and reproducibility of the analytical platform. thermofisher.com

Multiple Reaction Monitoring (MRM) Approaches for Detection

Multiple Reaction Monitoring (MRM), also known as Selective Reaction Monitoring (SRM), is a highly sensitive and specific mass spectrometry technique used for quantifying compounds within complex biological mixtures. proteomics.com.au The method utilizes a triple quadrupole mass spectrometer, which is programmed to select a specific precursor ion (the parent molecule of interest), fragment it, and then detect a specific product ion (a daughter fragment). proteomics.com.au This dual-mass filtering significantly reduces chemical noise, allowing for exquisite accuracy and the ability to detect analytes at very low concentrations, such as the femtomole level for peptides. proteomics.com.au

In the context of ceramide analysis, MRM is a powerful tool for detection and quantification. biorxiv.org The process involves identifying unique precursor-to-product ion transitions for each ceramide species. For endogenous ceramides and their deuterated analogs like this compound, specific MRM transitions are established to differentiate and quantify each molecule. The distinct mass of the deuterated standard ensures that it does not interfere with the signal of the endogenous analyte, while its chemical similarity ensures comparable behavior during sample preparation and analysis. This approach has been successfully employed to develop high-throughput methods for the parallel quantification of numerous ceramides and dihydroceramides in human serum. biorxiv.org

MRM profiling represents a strategic evolution of this technique, enabling the exploratory analysis of lipids directly from a sample injection without prior chromatographic separation. lmknowledgehub.com This high-throughput screening method relies on a comprehensive list of MRM transitions covering various lipid classes, allowing for a broad survey of the lipidome and the generation of detailed chemical profiles. lmknowledgehub.com

Table 1: The Principle of Multiple Reaction Monitoring (MRM)

Step Process Description
1. Precursor Ion Selection The first quadrupole (Q1) is set to select only the ion corresponding to the mass-to-charge ratio (m/z) of the target analyte (e.g., C3 Ceramide). All other ions are filtered out.
2. Fragmentation The selected precursor ion is fragmented in the second quadrupole (Q2), which functions as a collision cell. An inert gas (e.g., argon) induces collision-induced dissociation (CID), breaking the precursor ion into smaller, characteristic product ions.
3. Product Ion Selection The third quadrupole (Q3) is set to select a specific, predefined product ion. Only the characteristic fragment ion is passed to the detector, ensuring high specificity. proteomics.com.au
4. Detection The detector measures the intensity of the selected product ion. The signal intensity is directly proportional to the concentration of the original analyte in the sample.
Method Development and System Verification

The development of robust analytical methods is crucial for the accurate quantification of ceramides in biological samples. A key strategy involves the synthesis of a deuterated analog, such as Ceramide [NP]-D3-18, to serve as an internal standard, allowing it to be distinguished from its endogenous counterpart by mass spectrometry. scdi-montpellier.fr The validation of such methods is a rigorous process that assesses several key performance characteristics to ensure reliability. scdi-montpellier.frnih.gov

Method validation typically includes the following parameters:

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. For one ceramide analysis method, linearity was established over a concentration range of 10–800 ng/mL. scdi-montpellier.fr Another study on very long-chain ceramides demonstrated linear dynamic ranges of 0.02-4 µg/mL and 0.08-16 µg/mL for Cer(22:0) and Cer(24:0), respectively. nih.gov

Sensitivity: Determined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). In one validated method, the LOD and LOQ were 3 ng/mL and 10 ng/mL, respectively. scdi-montpellier.fr

Accuracy: The closeness of the measured value to the true value, often expressed as percentage recovery. Within-run and between-run recoveries for a ceramide assay were found to be between 97.1–103.2% and 99.0–104.9%, respectively. scdi-montpellier.fr

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is typically expressed as the relative standard deviation (RSD). A highly precise method showed within-run and between-run RSDs of 0.9–5.4% and 2.1–7.4%. scdi-montpellier.fr

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. scdi-montpellier.fr

Matrix Effect: The influence of other components in the sample matrix on the ionization of the analyte. A minimal matrix effect was demonstrated with a matrix factor mean and RSD of 1.002 and 4.57%, respectively. scdi-montpellier.fr

System verification also involves assessing the stability of the analytes under various conditions and ensuring that no carryover from previous samples occurs. researchgate.net The successful validation of these parameters ensures that the analytical method is reliable and suitable for its intended purpose, such as quantifying ceramides in skin layers or plasma. scdi-montpellier.fr

Table 2: Example of Method Validation Parameters for Ceramide Quantification

Parameter Result Source
Linearity Range 10–800 ng/mL scdi-montpellier.fr
Limit of Detection (LOD) 3 ng/mL scdi-montpellier.fr
Limit of Quantification (LOQ) 10 ng/mL scdi-montpellier.fr
Accuracy (Within-run Recovery) 97.1–103.2% scdi-montpellier.fr
**Accuracy (Between-run Recovery) 99.0–104.9% scdi-montpellier.fr
Precision (Within-run RSD) 0.9–5.4% scdi-montpellier.fr
Precision (Between-run RSD) 2.1–7.4% scdi-montpellier.fr

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols

LC-MS/MS is the cornerstone technique for quantitative lipidomics, enabling the separation and analysis of numerous sphingolipid species. nih.gov A typical protocol for ceramide analysis using this compound as an internal standard involves several key steps.

First, lipids are extracted from the biological matrix (e.g., serum, tissue homogenates). Common methods include protein precipitation or liquid-liquid extraction techniques like the Folch or Bligh and Dyer methods. biorxiv.orgresearchgate.net51yunjian.com During this step, a known amount of the deuterated internal standard, such as this compound, is added to each sample to correct for variability in extraction efficiency and instrument response. biorxiv.orgresearchgate.net

Next, the extracted lipids are separated using liquid chromatography. The choice of chromatography depends on the specific sphingolipids being analyzed.

Reverse-Phase (RP) LC: Often uses a C18 column to separate lipids based on their hydrophobicity, primarily determined by acyl chain length and saturation. lipidmaps.org A typical mobile phase system consists of a polar solvent (e.g., methanol/water with formic acid and ammonium (B1175870) formate) and a nonpolar solvent (e.g., methanol/tetrahydrofuran with formic acid). lipidmaps.org

Normal-Phase (NP) LC: Utilizes columns like silica (B1680970) (Si) or aminopropyl (NH2) to separate lipids based on the polarity of their head groups. nih.gov This is particularly useful for separating different classes of sphingolipids, such as ceramides, glucosylceramides, and sphingomyelins. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative to normal-phase LC that provides good peak shapes and rapid analysis times for polar sphingolipids. nih.gov

Finally, the separated lipids are detected by a tandem mass spectrometer, typically operating in MRM mode. biorxiv.org The instrument is programmed with the specific precursor and product ion m/z values for each target ceramide and the deuterated internal standard. Quantification is achieved by comparing the peak area of the endogenous ceramide to the peak area of the known amount of added internal standard. 51yunjian.com

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) Principles

Electrospray Ionization (ESI) is a soft ionization technique that has revolutionized the analysis of large, non-volatile, and thermally labile biomolecules like lipids and proteins. mtoz-biolabs.comlibretexts.org The principle of ESI involves converting an analyte in a liquid solution into gas-phase ions. libretexts.org The sample solution is introduced through a fine, heated capillary to which a high voltage is applied. This creates a fine spray of charged droplets. As the solvent evaporates from the droplets, the charge density on the surface increases until it reaches a point where the droplet explodes (Coulombic fission), releasing charged analyte ions into the gas phase, which can then be guided into the mass analyzer. mtoz-biolabs.com

ESI is coupled with tandem mass spectrometry (MS/MS) to provide structural information. In an ESI-MS/MS experiment, precursor ions generated by the ESI source are selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. mtoz-biolabs.comnih.gov This technique is highly selective and sensitive, making it ideal for detecting low-abundance metabolites without extensive purification. nih.gov

For ceramide analysis, ESI-MS/MS is particularly powerful. The CID of protonated ceramides often produces a characteristic fragment ion at an m/z of 264, corresponding to the sphingosine backbone. nih.gov This allows for a "precursor ion scan of 264," where the instrument specifically detects all parent ions that produce this fragment, providing a selective method for quantifying different ceramide species from crude lipid extracts. nih.gov The choice of ionization polarity (positive or negative) can also be optimized; while positive mode is common, it can sometimes lead to in-source dehydration of ceramides, whereas negative mode can yield informative fragments through neutral loss pathways. biorxiv.org

Ultra-High Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS-MS)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC). By utilizing columns packed with smaller particles (typically sub-2 µm), UHPLC systems can operate at higher pressures, resulting in dramatically improved resolution, higher sensitivity, and significantly shorter analysis times. nih.gov This makes UHPLC-MS/MS the technology of choice for complex analytical tasks, including lipidomics and metabolomics. researchgate.netlcms.cz

In the analysis of sphingolipids, UHPLC-MS-MS allows for the rapid separation of a wide array of ceramide species within a single run. researchgate.net For example, methods have been developed for the simultaneous determination of multiple neurotransmitters or antibiotics in less than 8 minutes. nih.govnih.gov This high throughput is invaluable for clinical research and large-scale lipidomic studies. The enhanced separation power of UHPLC is also critical for resolving isomeric and isobaric lipid species that would otherwise be difficult to distinguish.

Modern UHPLC systems offer great flexibility, with configurations that allow for automated switching between one-dimensional (1D-LC) and two-dimensional (2D-LC) chromatography without needing to reassemble the hardware. lcms.cz This capability is particularly useful for analyzing extremely complex samples, where a first-dimension separation can be used to fractionate the sample before a second, orthogonal separation provides further resolution prior to MS detection. lcms.cz The coupling of UHPLC with a sensitive tandem mass spectrometer provides a robust, high-throughput platform for the precise quantification of this compound and its endogenous counterparts in diverse biological samples. researchgate.net

Table 3: Comparison of UHPLC and HPLC

Feature High-Performance Liquid Chromatography (HPLC) Ultra-High Performance Liquid Chromatography (UHPLC)
Particle Size 3 - 5 µm < 2 µm
Operating Pressure Lower (< 6000 psi) Higher (> 15000 psi)
Resolution Good Excellent
Analysis Time Longer Shorter (often by a factor of 5-10) nih.govnih.gov
Sensitivity Good Higher
Solvent Consumption Higher Lower

Isotopic Tracing and Metabolic Labeling Studies

Isotopic tracing is a powerful technique used to track the metabolic fate of molecules within a biological system. It involves introducing a precursor molecule labeled with a stable isotope (e.g., deuterium, ¹³C, ¹⁵N) and then using mass spectrometry to monitor the appearance of the label in downstream metabolites. This approach provides dynamic information about metabolic flux, which cannot be obtained from static measurements of metabolite concentrations alone. nih.gov

In the study of sphingolipid metabolism, a highly interconnected and dynamic network, isotopic labeling is essential for elucidating regulatory nodes. nih.govnih.gov Researchers can introduce simple labeled precursors, such as deuterated L-serine and palmitate-d3, into cell culture or cell-free systems to monitor the entire de novo synthesis pathway. nih.gov By tracking the incorporation of these heavy isotopes into intermediates like 3-ketosphinganine, sphinganine, dihydroceramides, and finally ceramides, it is possible to distinguish newly synthesized molecules from the pre-existing cellular pool. nih.gov

This methodology allows for the comprehensive probing of flux through the sphingolipid pathway. For instance, by using a non-endogenous 17-carbon dihydrosphingosine precursor, researchers can conduct pulse-labeling experiments to identify sequential phases of sphingolipid synthesis, each corresponding to the activity of specific enzymes like ceramide synthase (CerS) and dihydroceramide desaturase (DeS). nih.gov Blocking sphingolipid degradation pathways, for example by creating a knockout of the sphingosine-1-phosphate lyase (SGPL1) enzyme, can further refine these studies by preventing the labeled probes from being channeled into other metabolic pathways, thus ensuring the specificity of the labeling. researchgate.netplos.org

Monitoring Sphingolipid Metabolism with Deuterated Probes

Deuterated probes, such as this compound, are invaluable tools for monitoring sphingolipid metabolism with high specificity and sensitivity. The primary application of these probes is as internal standards for quantification by LC-MS/MS. Because a deuterated standard like this compound is chemically almost identical to its endogenous counterpart, it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. Its increased mass, however, allows it to be detected at a different m/z value, enabling precise correction for any sample loss during preparation or fluctuations in instrument performance.

Beyond their use as internal standards, deuterated probes are central to metabolic flux analysis. Pulse-chase experiments using deuterated sphingolipid precursors allow researchers to measure the rates of synthesis and turnover of specific lipid species. For example, a study using a 17-carbon dihydrosphingosine (d17dhSph) precursor identified distinct phases of synthesis: the "CerS phase" for dihydroceramide production and the "DeS phase" for ceramide generation, calculating specific rates for each enzymatic step. nih.gov

Furthermore, selective deuterium labeling is employed in other advanced analytical techniques. In solid-state NMR spectroscopy, deuterium (²H) labeling of specific segments of a ceramide's acyl chain or sphingosine backbone allows for the study of molecular dynamics and rigidity within model lipid membranes that mimic the skin's barrier. researchgate.net These studies provide critical insights into how ceramide structure affects the phase behavior and organization of lipids, which is fundamental to understanding skin health and disease. researchgate.net

Table 4: Applications of Deuterated Probes in Sphingolipid Research

Deuterated Probe Example Application Research Finding Source
d17-dihydrosphingosine Pulse-labeling for metabolic flux analysis Identified sequential phases of ceramide synthesis and calculated enzyme activity rates. nih.gov
Palmitate-d3 & L-serine-d3 Tracing de novo sphingolipid synthesis Tracked the formation of deuterated 3-ketosphinganine, sphinganine, and ceramides in a cell-free system. nih.gov
Deuterated Ceramide [NP] Internal standard for quantification Enabled accurate quantification of exogenous ceramide penetration into skin layers. scdi-montpellier.fr
Selectively deuterated Cer[NS24] ²H Solid-State NMR Spectroscopy Studied the phase behavior and rigidity of individual lipids in a model of the skin's stratum corneum. researchgate.net

Investigating Protein-Lipid Interactions via Metabolic Labeling

Metabolic labeling with deuterated analogs like this compound is a powerful strategy to investigate protein-lipid interactions. By introducing a stable isotope-labeled lipid into cellular systems, researchers can distinguish exogenous lipids and their metabolites from the endogenous pool. This approach allows for the tracing of the labeled ceramide through various metabolic pathways and its incorporation into more complex sphingolipids.

The core principle of this technique is to supply cells with a deuterated precursor, which they then utilize in their natural metabolic processes. In the context of protein-lipid interactions, this method can be combined with techniques like photo-affinity labeling. Here, a photoactivatable group is also incorporated into the lipid structure. Upon photoactivation, the lipid covalently cross-links to interacting proteins, which can then be isolated and identified using mass spectrometry. The presence of the deuterium label (d5) in this compound provides a unique mass signature, facilitating the unambiguous identification of the lipid-bound proteins.

Research has shown that metabolic labeling with photoactivatable sphingoid bases is a direct method to study the interactions between proteins and sphingolipids, which are crucial in cell signaling and membrane structure. plos.orgresearchgate.net The use of sphingosine-1-phosphate lyase (SGPL1) deficient cells can enhance the specificity of this labeling for sphingolipids by preventing the degradation of the sphingoid base and its entry into glycerolipid biosynthesis pathways. plos.orgresearchgate.netnih.gov This ensures that the label remains within the sphingolipid metabolic network, providing a clearer picture of ceramide's interactions.

Table 1: Applications of Metabolic Labeling in Protein-Lipid Interaction Studies

ApplicationDescriptionKey Advantage of this compound
Pulse-Chase Analysis Cells are incubated with the labeled ceramide for a specific period (pulse) and then transferred to a medium with unlabeled ceramide (chase). This allows for the tracking of the metabolic fate of the initial pool of labeled ceramide over time.The deuterium label allows for clear differentiation from endogenous ceramides in mass spectrometry-based lipidomics.
Subcellular Localization Following metabolic labeling, subcellular fractions can be isolated to determine the distribution of the labeled ceramide and its metabolites within different organelles.Provides precise information on where C3 Ceramide and its downstream products interact with specific protein machineries.
Identification of Binding Partners Combined with photo-affinity labeling and proteomics, this method can identify proteins that directly interact with ceramides.The d5-label serves as a unique identifier in mass spectra, confirming that the identified protein was bound to the exogenously supplied ceramide.

Complementary Analytical Techniques for Structural and Dynamic Insights

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Membrane Studies

Solid-state NMR (ssNMR) spectroscopy is an indispensable tool for studying the structure and dynamics of lipids like this compound within model membrane systems. nih.govmdpi.com This technique provides atomic-level information about the orientation, conformation, and dynamics of molecules in the solid state, making it ideal for investigating lipid bilayers, which are not amenable to solution NMR or X-ray crystallography.

In the context of this compound, deuterium (²H) ssNMR is particularly powerful. The deuterium label on the C3 ceramide acts as a non-invasive probe. The quadrupolar splitting observed in ²H NMR spectra is directly related to the orientation and motional averaging of the C-²H bond vector relative to the magnetic field. By analyzing these splittings, researchers can derive detailed information about the order and dynamics of the ceramide molecule within the membrane.

Studies using deuterium-labeled lipids have provided significant insights into the behavior of ceramides in model stratum corneum membranes. nih.gov For instance, ²H NMR has been used to characterize the phase behavior of ceramide-containing lipid mixtures, revealing the coexistence of solid and liquid-ordered phases at physiological temperatures. nih.gov These studies have also highlighted the ordering effect of ceramides on neighboring phospholipid chains, a key aspect of their role in forming rigidified membrane domains or rafts. nih.gov

Table 2: Key Parameters Obtained from Solid-State NMR of Deuterated Ceramides

ParameterInformation GainedRelevance to this compound Research
Quadrupolar Splitting (ΔνQ) Provides information on the time-averaged orientation of the C-²H bond. Larger splittings indicate higher order and restricted motion.Quantifies the ordering effect of this compound on the lipid bilayer and its own conformational rigidity.
Spin-Lattice Relaxation Time (T1Z) Measures the time it takes for the nuclear spins to return to thermal equilibrium. It is sensitive to molecular motions on the timescale of the NMR frequency (nanoseconds to picoseconds).Provides insights into the dynamics of different segments of the this compound molecule within the membrane.
Order Parameter (SCD) A quantitative measure of the orientational order of a specific C-²H bond vector with respect to the bilayer normal.Allows for a detailed comparison of the molecular order of this compound in different membrane compositions and at various temperatures.

Thin Layer Chromatography (TLC) for Metabolic Analysis

Thin Layer Chromatography (TLC) is a fundamental and widely used technique for the separation and analysis of lipids, including ceramides and their metabolites. nih.govresearchgate.net Its simplicity, speed, and cost-effectiveness make it an ideal tool for monitoring the metabolic fate of this compound in cellular extracts.

In a typical TLC experiment, a lipid extract is spotted onto a silica plate, which is then placed in a developing chamber containing a specific solvent system. The solvent moves up the plate by capillary action, and the lipids are separated based on their polarity. Less polar lipids travel further up the plate, while more polar lipids remain closer to the origin. The positions of the separated lipids are then visualized using various staining methods or by detecting the radioactivity or fluorescence of a labeled lipid.

When studying the metabolism of this compound, TLC can be used to separate the deuterated ceramide from its potential metabolites, such as glucosylceramide, sphingomyelin (B164518), or other complex sphingolipids. By running standards alongside the sample, the different lipid species can be identified based on their retention factor (Rf) values. The use of deuterated this compound does not significantly alter its chromatographic behavior compared to the non-deuterated form, allowing for straightforward analysis. This technique has been successfully employed to analyze free and protein-bound ceramides from biological samples. nih.gov

Table 3: TLC Analysis of this compound Metabolism

Lipid SpeciesExpected Relative PolarityExpected Rf Value (Relative to this compound)
This compound LowReference
Glucosylceramide-d5 Higher (due to the sugar headgroup)Lower
Sphingomyelin-d5 Higher (due to the phosphocholine (B91661) headgroup)Lower
Fatty Acid-d5 Varies based on structureHigher or Lower

Fluorescence-Based Methods for Cellular Localization and Dynamics

Fluorescence-based methods are crucial for visualizing the subcellular localization and trafficking of lipids in living and fixed cells. While this compound itself is not fluorescent, fluorescently-tagged ceramide analogs are extensively used to study ceramide behavior. These analogs, such as those conjugated with fluorophores like BODIPY or NBD, mimic the natural ceramide and allow for real-time imaging of their distribution and dynamics within cellular membranes.

For instance, fluorescent ceramide analogs have been instrumental in demonstrating the accumulation of ceramides in the Golgi apparatus. nih.govlumiprobe.com Researchers have shown that when cells are incubated with these fluorescent probes, they are transported to and become concentrated in the trans-Golgi network. nih.gov This has provided valuable insights into the role of the Golgi in sphingolipid metabolism and sorting.

While these studies typically use fluorescently tagged ceramides, the principles and findings are highly relevant to understanding the behavior of this compound. The data obtained from fluorescent analogs on cellular uptake, transport pathways, and organelle-specific accumulation can inform experiments using the deuterated compound. For example, knowing that ceramides accumulate in the Golgi can guide the design of experiments to investigate the specific protein interactions of this compound in this organelle using metabolic labeling and mass spectrometry.

Table 4: Common Fluorescent Probes and Their Applications in Ceramide Research

Fluorescent ProbeExcitation/Emission Maxima (approx.)Key Application
BODIPY FL C5-Ceramide 505 / 511 nmStaining the Golgi apparatus in live and fixed cells. lumiprobe.com
NBD C6-Ceramide 466 / 536 nmVisualizing the Golgi apparatus and studying sphingolipid transport. nih.gov
BODIPY TR Ceramide 589 / 617 nmDual-labeling experiments with green fluorescent proteins to study co-localization.

Metabolism and Biotransformation Pathways of Ceramides: Insights from Labeled Analogs

De Novo Synthesis Pathway Dynamics

The de novo synthesis pathway is a fundamental process for generating ceramides (B1148491) from simpler precursors, primarily occurring in the endoplasmic reticulum. researchgate.netfrontiersin.orgnih.gov This pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through a series of enzymatic steps.

Serine Palmitoyltransferase (SPT) Activity

Serine Palmitoyltransferase (SPT) catalyzes the initial and rate-limiting step in the de novo synthesis of sphingolipids. researchgate.netnih.gov This enzyme condenses L-serine and palmitoyl-CoA to form 3-ketosphinganine. researchgate.netresearchgate.net The activity of SPT is a critical control point for the entire pathway. researchgate.netnih.gov Studies using labeled substrates for SPT have demonstrated its activation is responsible for increased ceramide generation during certain cellular events, such as etoposide-induced apoptosis. nih.gov In fact, several anticancer agents and the P-glycoprotein modulator PSC 833 have been shown to increase cellular ceramide levels by activating SPT. aacrjournals.org

Role of 3-Ketosphinganine Reductase and Dihydroceramide (B1258172) Desaturase

Following the initial condensation step by SPT, the de novo pathway continues with the action of two crucial enzymes: 3-Ketosphinganine Reductase and Dihydroceramide Desaturase.

3-Ketosphinganine reductase rapidly converts 3-ketosphinganine to sphinganine (B43673) (also known as dihydrosphingosine). researchgate.netfrontiersin.orgaginganddisease.org This reaction is dependent on NADPH. frontiersin.org

Dihydroceramide desaturase (DEGS1) then introduces a critical trans double bond at the 4,5 position of the sphingoid backbone of dihydroceramide, converting it to ceramide. nih.govbiorxiv.org This final step of the de novo pathway is essential for producing the final ceramide molecule. aginganddisease.orgnih.gov The functional balance between the native and polyubiquitinated forms of DEGS1 can influence whether a cell undergoes apoptosis. nih.gov

Ceramide Synthase (CerS) Isoforms and Acyl Chain Specificity

Ceramide synthases (CerS) are a family of enzymes that acylate sphinganine to form dihydroceramide. researchgate.netaginganddisease.org In mammals, there are six distinct CerS isoforms (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of particular chain lengths. nih.govresearchgate.net This specificity is a key determinant of the structural diversity and biological function of the resulting ceramides. nih.gov For instance, CerS2 preferentially uses very long-chain acyl-CoAs like C22-CoA and C24-CoA, while CerS5 favors C16-CoA. nih.gov Research has shown that a region of about 150 amino acid residues within the Tram-Lag-CLN8 (TLC) domain is crucial for this acyl-CoA selectivity. nih.gov Further studies have pinpointed an 11-residue sequence within a loop between the last two putative transmembrane domains as the key determinant of this specificity. nih.govresearchgate.net

Table 1: Acyl-CoA Specificity of Mammalian Ceramide Synthase Isoforms

Ceramide Synthase Isoform Preferred Acyl-CoA Chain Length(s)
CerS1 C18:0
CerS2 C22:0, C24:0
CerS3 Broad specificity
CerS4 C18:0-C22:0
CerS5 C16:0
CerS6 C16:0

This table is based on information from multiple sources. nih.govbiorxiv.org

Sphingomyelin (B164518) Hydrolysis (Salvage Pathway)

In addition to de novo synthesis, ceramides can be generated through the breakdown of more complex sphingolipids, a process often referred to as the salvage pathway. nih.govnih.gov This pathway allows for the recycling of sphingolipid components.

Sphingomyelinase (SMase) Activity and Ceramide Generation

Sphingomyelinases (SMases) are enzymes that hydrolyze sphingomyelin, a major component of cell membranes, to produce ceramide and phosphocholine (B91661). nih.govresearchgate.net There are different types of SMases, including acid sphingomyelinase (aSMase) and neutral sphingomyelinase (nSMase), which are involved in generating ceramide in response to various stimuli. nih.gov The salvage pathway can involve the breakdown of sphingomyelin to ceramide, which is then further metabolized. nih.govresearchgate.net For instance, ceramide generated from sphingomyelin hydrolysis can be acted upon by ceramidases to produce sphingosine (B13886), which is then re-acylated to form new ceramide molecules. nih.gov

Interconversion with Sphingosine by Ceramidase

Ceramidases are a group of enzymes that play a crucial role in the interconversion of ceramide and sphingosine. nih.gov They catalyze the hydrolysis of the amide bond in ceramide, releasing a fatty acid and sphingosine. nih.govsdbonline.org This action is a key regulatory point in controlling the cellular levels of these two bioactive lipids. nih.gov There are five known human ceramidases, classified as acid, neutral, and alkaline based on their optimal pH for activity. nih.govnih.gov The reverse reaction, the acylation of sphingosine to form ceramide, is carried out by ceramide synthases and is a key step in the salvage pathway. amegroups.org This interconversion allows cells to dynamically regulate the balance between ceramide and sphingosine, which often have opposing effects on cellular processes like apoptosis and proliferation. sdbonline.org

Table 2: Key Enzymes in Ceramide Metabolism

Enzyme Pathway(s) Function
Serine Palmitoyltransferase (SPT) De Novo Synthesis Catalyzes the initial, rate-limiting step: the condensation of L-serine and palmitoyl-CoA. researchgate.netnih.gov
3-Ketosphinganine Reductase De Novo Synthesis Reduces 3-ketosphinganine to sphinganine. researchgate.netaginganddisease.org
Ceramide Synthases (CerS) De Novo Synthesis, Salvage Acylates sphinganine to form dihydroceramide (de novo) or reacylates sphingosine to form ceramide (salvage). researchgate.netamegroups.org
Dihydroceramide Desaturase (DEGS1) De Novo Synthesis Introduces a double bond into dihydroceramide to form ceramide. nih.govbiorxiv.org
Sphingomyelinases (SMases) Salvage Hydrolyzes sphingomyelin to generate ceramide. nih.govnih.gov
Ceramidases Salvage Hydrolyzes ceramide to produce sphingosine and a fatty acid. nih.govsdbonline.org

Downstream Metabolism and Phosphorylation

Once synthesized, ceramide serves as a central hub, branching into several critical metabolic pathways. Its downstream metabolites are not merely intermediates but are themselves potent bioactive molecules that regulate a wide array of cellular functions.

Ceramide-1-Phosphate (C1P) Formation via Ceramide Kinase (CerK)

A primary metabolic route for ceramide is its direct phosphorylation to form Ceramide-1-Phosphate (C1P), a reaction catalyzed by the enzyme Ceramide Kinase (CerK). biologists.comnih.gov This process is a key regulatory node, as C1P often exhibits biological activities that are antagonistic to those of ceramide; while ceramide is frequently associated with apoptosis and cell cycle arrest, C1P is linked to cell proliferation, survival, and inflammatory responses. nih.govresearchgate.net

CerK was first identified in brain synaptic vesicles and human leukemia HL-60 cells. nih.govmdpi.com The enzyme is found in various cellular locations, including the cytosol and microsomal membrane fractions, with notable activity in the Golgi apparatus. nih.govmdpi.com Following its synthesis in the Golgi, C1P can be transported to other organelles, such as the plasma membrane, by a C1P transfer protein (CPTP), to exert its signaling functions. mdpi.com The generation of C1P is tightly regulated, not only by CerK but also by phosphatases that catalyze the reverse reaction, converting C1P back to ceramide. nih.govmdpi.com Studies using labeled ceramide analogs can elucidate the kinetics of this phosphorylation step and the subsequent trafficking of the resulting C1P within the cell.

Sphingosine-1-Phosphate (S1P) Generation and its Regulation

Ceramide can be deacylated by the action of enzymes called ceramidases to produce sphingosine and a free fatty acid. biologists.comnih.gov This sphingosine can then be phosphorylated by sphingosine kinases (SphK) to generate another critical signaling lipid, Sphingosine-1-Phosphate (S1P). biologists.comnih.gov There are two main isoforms of this kinase, SphK1 and SphK2, which, despite catalyzing the same reaction, have different tissue distributions, subcellular localizations, and regulatory mechanisms. frontiersin.orgnih.gov SphK1 is primarily located in the cytosol and translocates to the plasma membrane upon activation, whereas SphK2 is found in the nucleus, mitochondria, and endoplasmic reticulum. frontiersin.orgnih.gov

The cellular level of S1P is meticulously controlled by the balance between its synthesis by SphKs and its degradation. nih.gov S1P can be dephosphorylated back to sphingosine by S1P-specific phosphatases or irreversibly cleaved by S1P lyase. frontiersin.org As a signaling molecule, S1P can act intracellularly or be exported from the cell to activate a family of five G protein-coupled receptors (S1PR1-5) on the cell surface, thereby influencing processes like cell migration, proliferation, and immune cell trafficking. nih.govmdpi.com

Sphingosine-1-Phosphate Lyase (SGPL1) in Sphingoid Base Degradation and Metabolic Channeling

The final and irreversible step in the degradation of sphingoid bases is catalyzed by Sphingosine-1-Phosphate Lyase (SGPL1). nih.gov This enzyme, located in the endoplasmic reticulum, cleaves phosphorylated sphingoid bases like S1P at the C2-C3 carbon bond. plos.orgwustl.edu The cleavage of S1P yields phosphoethanolamine and a long-chain aldehyde, (2E)-hexadecenal. plos.orguniprot.org

This reaction is a critical metabolic checkpoint as it represents the only exit point for metabolites to irreversibly leave the sphingolipid pathway. nih.gov The products are channeled into other metabolic routes; for instance, the fatty aldehyde can be directed towards glycerolipid biosynthesis. plos.org The importance of SGPL1 is highlighted by the fact that its deficiency leads to the accumulation of S1P and other upstream sphingolipids, which can cause severe pathologies. nih.govwustl.edu Researchers utilize SGPL1 knockout cell models in conjunction with labeled sphingosine analogs to study sphingolipid metabolism without the confounding factor of degradation and subsequent channeling of the label into other lipid classes. plos.orgresearchgate.net

EnzymeLocationSubstrate(s)Product(s)Function
Ceramide Kinase (CerK) Golgi Apparatus, CytosolCeramide, ATPCeramide-1-Phosphate (C1P), ADPPhosphorylates ceramide to generate the signaling lipid C1P. nih.govmdpi.com
Ceramidase Lysosomes, otherCeramideSphingosine, Fatty AcidHydrolyzes ceramide to generate sphingosine. biologists.comnih.gov
Sphingosine Kinase (SphK1/2) Cytosol, Nucleus, ERSphingosine, ATPSphingosine-1-Phosphate (S1P), ADPPhosphorylates sphingosine to generate the signaling lipid S1P. nih.govfrontiersin.org
Sphingosine-1-Phosphate Lyase (SGPL1) Endoplasmic ReticulumSphingosine-1-PhosphatePhosphoethanolamine, HexadecenalIrreversibly degrades S1P, channeling metabolites out of the sphingolipid pathway. nih.govuniprot.org

Compartmentalization of Ceramide Metabolism within Cells

The synthesis and subsequent metabolism of ceramide are not uniformly distributed throughout the cell but are instead highly organized within specific organelles. This spatial separation, or compartmentalization, is essential for regulating the flow of metabolites and ensuring that distinct lipid compositions are maintained in different cellular membranes.

Endoplasmic Reticulum (ER) Synthesis

The de novo synthesis of ceramide is initiated and completed within the membranes of the endoplasmic reticulum (ER). nih.govresearchgate.netwikipedia.org This multi-step pathway begins with the rate-limiting condensation of the amino acid L-serine and a fatty acyl-CoA, typically palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase. nih.govwikipedia.org The product is then reduced to form a sphingoid long-chain base (sphinganine), which is subsequently acylated by one of several ceramide synthases (CerS) to yield dihydroceramide. nih.gov The final step is the introduction of a double bond by dihydroceramide desaturase to produce ceramide. nih.govwikipedia.org The ER, therefore, acts as the primary site for generating the basic ceramide backbone that will serve as the precursor for all complex sphingolipids.

Golgi Complex Processing and Further Conversions

After its synthesis in the ER, ceramide must be transported to the Golgi complex for conversion into more complex sphingolipids. wikipedia.orgnih.gov This transport occurs through two main mechanisms: vesicular trafficking and a non-vesicular pathway mediated by the ceramide transfer protein (CERT). wikipedia.orgrupress.orgscientificarchives.com CERT specifically facilitates the movement of ceramide from the ER to the trans-Golgi network. scientificarchives.comembopress.org

Within the Golgi apparatus, ceramide is directed into two major biosynthetic pathways. nih.gov

Sphingomyelin Synthesis: In the lumen of the trans-Golgi, sphingomyelin synthase transfers a phosphocholine headgroup from phosphatidylcholine to ceramide, yielding sphingomyelin and diacylglycerol. nih.govembopress.org

Glycosphingolipid Synthesis: At the cytosolic face of the Golgi, glucosylceramide synthase adds a glucose molecule to ceramide to form glucosylceramide. nih.govembopress.org This molecule can then be flipped into the Golgi lumen to serve as the foundation for the synthesis of a vast array of complex glycosphingolipids. nih.gov

The use of labeled analogs like C3 Ceramide-d5 allows researchers to trace the movement of ceramide from its site of synthesis in the ER to the Golgi and to quantify its incorporation into sphingomyelin and various glycosphingolipids, providing critical insights into the dynamics of these transport and conversion processes.

Lysosomal Degradation and Salvage Pathway

The lysosome is a primary site for the catabolism and recycling of complex sphingolipids. Cellular material, including membrane components, is delivered to the lysosome via endocytosis and autophagy. Here, a series of hydrolytic enzymes sequentially dismantles complex sphingolipids, converging on the production of ceramide. researchgate.net For instance, sphingomyelin is hydrolyzed by acid sphingomyelinase (aSMase) to yield ceramide and phosphocholine, while glycosphingolipids are broken down by specific glycosidases, such as acid β-glucosidase, to also produce ceramide. nih.govresearchgate.net

Once generated within the lysosome, ceramide itself is a substrate for acid ceramidase (aCerase), which cleaves it into a sphingoid base (sphingosine) and a free fatty acid. researchgate.netmdpi.com These components can then be transported out of the lysosome to be re-utilized by the cell.

This leads to the salvage pathway , a critical recycling route that re-utilizes sphingosine for the synthesis of new ceramides. nih.govnih.gov The liberated sphingosine is transported, likely to the endoplasmic reticulum, where it is re-acylated by a family of enzymes known as ceramide synthases (CerS) to form ceramide. nih.govmdpi.com This recycling pathway is highly significant, estimated to contribute between 50% and 90% of all sphingolipid synthesis in differentiated cells. mdpi.com

The use of deuterated ceramide analogs like this compound is crucial for studying the kinetics of these pathways. When introduced to cells, the labeled ceramide can be traced as it is degraded by aCerase into a deuterated sphingosine backbone. Subsequently, the reappearance of this labeled backbone in newly synthesized, long-chain ceramides provides a direct measure of the flux through the salvage pathway. This allows researchers to investigate the regulation of these interconnected degradative and recycling processes under various physiological and pathological conditions.

Table 1: Key Enzymes in Lysosomal Ceramide Degradation and Salvage

Enzyme Location Pathway Function
Acid Sphingomyelinase (aSMase) Lysosome Degradation Hydrolyzes sphingomyelin to ceramide and phosphocholine. researchgate.net
Acid β-Glucosidase (GCase) Lysosome Degradation Hydrolyzes glucosylceramide to ceramide and glucose. researchgate.netmdpi.com
Acid Ceramidase (aCerase) Lysosome Degradation Hydrolyzes ceramide to sphingosine and a free fatty acid. researchgate.netmdpi.com
Ceramide Synthases (CerS) Endoplasmic Reticulum Salvage Re-acylates sphingosine to form new ceramide. nih.govmdpi.com

Mitochondrial Membrane Dynamics

While ceramide metabolism is centered in the ER and lysosomes, mitochondria have emerged as a critical target of ceramide-mediated signaling, particularly in the context of apoptosis. The accumulation of ceramides within mitochondrial membranes can profoundly alter their biophysical properties and initiate a cascade of events leading to cell death.

One of the most significant consequences of mitochondrial ceramide accumulation is the formation of large, stable channels within the mitochondrial outer membrane (MOM). nih.govresearchgate.netumd.edu These ceramide channels are permeable to proteins, facilitating a key event in apoptosis: mitochondrial outer membrane permeabilization (MOMP). nih.gov MOMP allows for the release of pro-apoptotic proteins, such as cytochrome c, from the intermembrane space into the cytosol, which in turn activates the caspase cascade that executes cell death. Research indicates that the concentrations of ceramide measured in mitochondria during early apoptosis are sufficient to induce the formation of these protein-permeable channels. nih.govumd.edu

The formation and stability of these channels can be modulated by Bcl-2 family proteins. Anti-apoptotic proteins like Bcl-xL can inhibit or disassemble ceramide channels, whereas pro-apoptotic proteins like Bax can act synergistically with ceramide to enhance MOMP. nih.govnih.govportlandpress.com Beyond direct channel formation, ceramides can also influence mitochondrial dynamics by promoting mitochondrial fragmentation, a process linked to early apoptotic events. oup.com Studies using short-chain ceramides, such as C2-ceramide, have demonstrated that they can induce a decrease in mitochondrial volume and an increase in mitochondrial fission, correlating with the onset of apoptosis. oup.com

Short-chain, cell-permeable ceramide analogs are invaluable tools for investigating these mitochondrial effects. A compound like this compound, being a short-chain ceramide, can be readily taken up by cells to mimic the effects of endogenous ceramide accumulation in mitochondria. The deuterium (B1214612) (d5) label allows it to be distinguished from the cell's natural ceramides via mass spectrometry, enabling researchers to precisely track its transport to and incorporation into mitochondrial membranes and correlate its presence with specific downstream events like MOMP and cytochrome c release. caymanchem.comlcms.cz

Table 2: Effects of Ceramide on Mitochondrial Function and Dynamics

Mitochondrial Process Effect of Ceramide Accumulation Key Findings
Membrane Permeability Increased (MOMP) Forms large, protein-permeable channels in the mitochondrial outer membrane. researchgate.netnih.gov
Apoptotic Protein Release Promoted Facilitates the release of cytochrome c and other pro-apoptotic factors from the intermembrane space.
Interaction with Bcl-2 Family Modulated Channel formation is inhibited by anti-apoptotic proteins (e.g., Bcl-xL) and enhanced by pro-apoptotic proteins (e.g., Bax). nih.govnih.gov
Mitochondrial Morphology Induces Fission Promotes fragmentation of the mitochondrial network, an early hallmark of apoptosis. oup.com
Electron Transport Chain Inhibited Can inhibit complexes within the respiratory chain, leading to increased ROS production.

Cellular and Molecular Mechanisms of Ceramide Action

Ceramide-Mediated Membrane Dynamics and Organization

Cellular membranes are not homogenous; they contain specialized microdomains known as lipid rafts, which are enriched in sphingolipids and cholesterol. nih.gov Upon various cellular stimuli, the enzyme acid sphingomyelinase hydrolyzes sphingomyelin (B164518) within these rafts to generate ceramide. nih.govphysiology.org Due to strong hydrogen bonding capabilities and a cone-shaped structure, ceramide molecules have a high propensity to self-associate, displacing cholesterol and causing small rafts to coalesce into larger, more stable, gel-phase domains known as ceramide-rich platforms (CRPs). nih.govuky.edubiorxiv.orgfrontiersin.org These platforms function as organizing centers, concentrating specific receptors and signaling molecules to facilitate efficient signal transduction. nih.govphysiology.org Studies using super-resolution microscopy have visualized these platforms, which can recruit over 20 ceramide molecules into a distinct domain. uky.edu While endogenous long-chain ceramides (B1148491) are the natural drivers of this process, the experimental application of short-chain ceramides is a common method to induce and study the formation and functional consequences of these platforms. core.ac.uk

The effect of ceramides on membrane biophysics is complex and highly dependent on their acyl-chain length. nih.gov Long-chain ceramides, typical in mammalian cells, tend to increase the order and packing of lipids, thereby decreasing membrane fluidity and permeability. wikipedia.orgresearchgate.net In contrast, short-chain ceramides, such as C2, C3, or C6 ceramide, have a different impact. Their short acyl chains are unable to establish strong, stabilizing interactions with neighboring lipids, which prevents them from forming rigid, ordered domains. scite.ai Consequently, the introduction of short-chain ceramides can disrupt lipid packing, leading to an increase in both membrane fluidity and permeability. scite.aiacs.org This property is a key reason for their utility as experimental tools, as it facilitates their entry into cells and allows for the study of ceramide-induced signaling pathways. pnas.orgacs.org

Table 1: Comparative Effects of Ceramide Acyl-Chain Length on Membrane Properties

Property Long-Chain Ceramides (e.g., C16, C24) Short-Chain Ceramides (e.g., C3, C6)
Membrane Fluidity Decrease Increase scite.ai
Membrane Permeability Decrease Increase scite.aiacs.org
Lipid Packing Increase (more ordered) Decrease (disordered)

| Domain Formation | Form stable, rigid, gel-phase platforms nih.gov | Unable to form stable lipid rafts scite.ai |

A primary function of ceramide-rich platforms is to serve as scaffolds for the reorganization and clustering of membrane proteins. physiology.orgcore.ac.uk This spatial organization is crucial for amplifying signaling cascades. For example, the clustering of death receptors like Fas (CD95) and DR5 within CRPs is a critical step for the recruitment of intracellular adaptor molecules (like FADD) and the subsequent activation of the caspase cascade, leading to apoptosis. nih.govphysiology.orgnih.gov Ceramide platforms facilitate this by creating a high-density environment of activated receptors, which promotes the trans-activation of associated signaling molecules while excluding inhibitory factors. nih.govcore.ac.uk This mechanism is not limited to apoptosis and is involved in signaling from a diverse array of receptors, including CD40 and the T-cell receptor. nih.govcore.ac.uk

A compelling hypothesis in ceramide biology is its ability to self-assemble into large, stable transmembrane channels, particularly in the mitochondrial outer membrane (MOM). wikipedia.orgumd.edutcdb.org This action is independent of proteins, as ceramide channels have been formed in artificial protein-free membranes. tcdb.org These channels are proposed to be barrel-like structures composed of ceramide columns that span the membrane. umd.edu They are large enough to permit the passage of small, pro-apoptotic proteins, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol, a key initiating event in the intrinsic apoptotic pathway. nih.govcapes.gov.br Studies have demonstrated that both short-chain (C2, C6) and long-chain (C16) ceramides can form these channels, and their formation correlates with the induction of apoptosis. tcdb.orgnih.gov The anti-apoptotic protein Bcl-xL has been shown to inhibit and disassemble these ceramide channels, highlighting a direct regulatory interplay at the mitochondrial level. portlandpress.comnih.gov

Role in Protein Recruitment and Receptor Clustering

Direct and Indirect Protein Interactions

Beyond altering membrane structure, ceramide functions as a critical second messenger by directly binding to and modulating the function of specific intracellular effector proteins. This interaction is a key mechanism through which ceramide regulates diverse cellular outcomes, including cell cycle arrest, stress responses, and apoptosis.

Ceramide has been shown to interact with several classes of proteins, most notably kinases and phosphatases, to control cellular signaling pathways. The use of short-chain ceramide analogs has been instrumental in identifying and characterizing these interactions. nih.govnih.gov

Protein Phosphatase 2A (PP2A): Ceramide is a well-established activator of PP2A, a major serine/threonine phosphatase. wikipedia.org The mechanism involves a direct interaction between ceramide and the endogenous inhibitor of PP2A, known as I2PP2A. researchgate.netnih.govuiowa.edu This binding disrupts the I2PP2A-PP2A complex, thereby liberating the active phosphatase. uiowa.edu Activated PP2A can then dephosphorylate numerous substrates, including the pro-survival kinase Akt and the anti-apoptotic protein Bcl-2, leading to growth inhibition and apoptosis. wikipedia.orgwikipedia.orgresearchgate.net

Protein Kinase C zeta (PKCζ): Ceramide directly binds to and activates the atypical protein kinase C zeta (PKCζ). portlandpress.comnih.gov This interaction often occurs within structured membrane microdomains or rafts, where ceramide recruits PKCζ to activate it. nih.govresearchgate.net Activated PKCζ can mediate stress-activated protein kinase (SAPK) signaling pathways, leading to cell cycle arrest. nih.gov It can also phosphorylate and inactivate Akt, contributing to its anti-mitogenic effects. nih.gov

Other Effector Proteins: The range of ceramide-binding proteins is extensive and includes the kinase suppressor of Ras (KSR), c-Raf-1, and the lysosomal protease Cathepsin D. physiology.orgembopress.orgcsic.es The interaction with c-Raf-1 has been shown to inhibit mitogenic signaling, while the interaction with other effectors continues to be an active area of research. embopress.org

Table 2: Key Ceramide-Binding Effector Proteins and Cellular Consequences

Effector Protein Effect of Ceramide Binding Downstream Cellular Outcome
Protein Phosphatase 2A (PP2A) Activation (via release from I2PP2A inhibitor) nih.govuiowa.edu Apoptosis, cell cycle arrest (e.g., via dephosphorylation of Akt, Bcl-2) wikipedia.orgresearchgate.net
Protein Kinase C zeta (PKCζ) Activation and recruitment to membranes nih.govnih.gov Stress signaling, cell cycle arrest, inhibition of Akt nih.govnih.gov
c-Raf-1 Binding and inhibition of mitogenic pathway embopress.org Anti-proliferative effects

| Cathepsin D | Binding csic.es | Regulation of apoptosis |

Modulation of Protein Phosphorylation Events

Ceramides are central to the regulation of protein phosphorylation, a key mechanism in signal transduction. They can directly or indirectly influence the activity of protein kinases and protein phosphatases. portlandpress.com One of the most well-characterized roles of ceramide is the activation of Ceramide-Activated Protein Phosphatases (CAPPs), such as protein phosphatase 1 (PP1) and PP2A. nih.gov This activation leads to the dephosphorylation of various downstream targets, including the pro-survival kinase Akt. nih.govnih.gov

Conversely, ceramides can also lead to the activation of specific protein kinases. For instance, a ceramide-activated protein kinase (CAPK) has been identified that is stimulated by natural and synthetic ceramides, leading to the phosphorylation of substrates like the epidermal growth factor receptor peptide. pnas.org Additionally, certain isoforms of protein kinase C (PKC), such as PKCζ, are considered direct targets for ceramide action, coupling the sphingomyelin pathway to downstream signaling cascades. portlandpress.com During adenoviral infection, ceramide accumulation has been shown to induce the dephosphorylation of serine/arginine-rich (SR) proteins, which are crucial for RNA splicing, via PP1. researchgate.net

The use of C3 Ceramide-d5 allows researchers to meticulously track the contribution of exogenously supplied C3 ceramide to these phosphorylation events, distinguishing its effects from those of the cell's own ceramide production. vulcanchem.com

Table 1: Key Proteins in Ceramide-Mediated Phosphorylation

Protein Role in Phosphorylation Effect of Ceramide
PP1/PP2A (CAPPs) Protein Phosphatases Activated, leading to dephosphorylation of targets (e.g., Akt). nih.gov
Akt (Protein Kinase B) Pro-survival Protein Kinase Dephosphorylated and inhibited. nih.gov
CAPK Ceramide-Activated Protein Kinase Activated, leading to substrate phosphorylation. pnas.org
PKCζ Protein Kinase C isoform Activated, couples ceramide to signaling cascades. portlandpress.com

| SR Proteins | Splicing Factors | Dephosphorylated during viral infection. researchgate.net |

Interactions with Ceramide Kinase and Transport Proteins

The metabolic fate and subcellular location of ceramide are tightly controlled by specific enzymes and transport proteins, which are crucial for its signaling functions.

Ceramide Kinase (CERK): Ceramide serves as a substrate for ceramide kinase, an enzyme that phosphorylates ceramide to produce ceramide-1-phosphate (C1P). portlandpress.commdpi.com C1P is itself a bioactive lipid with distinct signaling roles, often associated with cell proliferation and inflammation, counteracting the pro-apoptotic effects of ceramide. CERK is primarily located at the cytosolic face of the trans-Golgi. mdpi.com

Ceramide Transport Protein (CERT): For ceramide synthesized in the endoplasmic reticulum (ER) to be converted to sphingomyelin in the Golgi apparatus, it must be transported between these organelles. This non-vesicular transport is mediated by the Ceramide Transfer Protein (CERT), also known as STARD11. mdpi.commolbiolcell.org CERT specifically recognizes and transports ceramide, and its function is a rate-limiting step in sphingomyelin biosynthesis. molbiolcell.org The activity of CERT is regulated by phosphorylation, which can inactivate it and thereby down-regulate sphingomyelin synthesis. molbiolcell.org Studies have shown that CERT can mediate ceramide transport to multivesicular endosomes, impacting the sphingolipid composition and biogenesis of extracellular vesicles. researchgate.net

This compound is an invaluable tool for studying these processes, as its deuterium (B1214612) label allows researchers to monitor its transport between cellular compartments and its conversion by enzymes like CERK. vulcanchem.com

Intracellular Signaling Pathways Orchestrated by Ceramide

Function as a Second Messenger in Signal Transduction

Ceramide is firmly established as a lipid second messenger in the sphingomyelin signal transduction pathway, analogous to cAMP or diacylglycerol in other systems. portlandpress.comresearchgate.netnih.gov Its generation is rapidly induced by a wide array of extracellular stimuli and cellular stresses, including tumor necrosis factor-alpha (TNF-α), Fas ligand, and ionizing radiation. nih.govoup.com

Upon its generation through the hydrolysis of sphingomyelin by sphingomyelinases, ceramide can initiate a cascade of downstream events that dictate cellular fate. portlandpress.comresearchgate.net These cellular responses are diverse and context-dependent, including the induction of apoptosis, cell cycle arrest, differentiation, or senescence. portlandpress.comnih.gov The specific outcome of ceramide signaling is determined by the cell type, the subcellular location of its generation, and its interaction with specific downstream effector proteins. nih.govnih.gov For example, ceramide generated in response to TNF-α or Fas ligand is a key mediator of apoptosis in many cell types. nih.govoup.com The limited ability of ceramide to diffuse freely means that the location of its production is a critical determinant of its biological impact. nih.gov this compound facilitates the investigation of these signaling roles by allowing researchers to trace the involvement of exogenously applied ceramide with minimal perturbation to the system. vulcanchem.com

Cross-talk with Reactive Oxygen Species (ROS) and Redox Signaling

A significant body of evidence points to extensive and bidirectional cross-talk between ceramide signaling and the generation of reactive oxygen species (ROS). nih.govnih.gov Ceramide can trigger ROS production from several cellular sources, including NADPH oxidases and the mitochondrial electron transport chain. nih.govmdpi.com This interaction often takes place within specialized membrane microdomains, or lipid rafts. nih.gov

The generation of ceramide can lead to the formation of ceramide-enriched membrane platforms that recruit and assemble subunits of enzymes like NADPH oxidase, forming an active complex that produces superoxide (B77818) anions. nih.govnih.gov This process can create a feed-forward loop, where ceramide induces ROS production, which in turn may further amplify ceramide signaling. nih.govnih.gov Conversely, antioxidants or the inhibition of ROS-generating enzymes can impair sphingomyelinase activation and subsequent ceramide production. nih.gov The interplay between ceramide and ROS is critical in various pathophysiological conditions, as the amount of ROS produced can determine whether the outcome is physiological redox signaling or pathological oxidative stress leading to cell damage and apoptosis. nih.govmdpi.com

Modulation of PI3K/AKT Signaling Pathways

The phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathway is a central regulator of cell survival, proliferation, and growth. Ceramide acts as a potent negative regulator of this pathway. nih.govqiagen.commdpi.com The inhibition of PI3K/AKT signaling is a key mechanism through which ceramide exerts its anti-proliferative and pro-apoptotic effects.

Research has identified several mechanisms for this inhibition:

Inhibition of AKT Translocation: Ceramide can block the recruitment of AKT from the cytosol to the plasma membrane, a crucial step for its activation that is dependent on PI3K-generated lipids (PIP3). nih.govportlandpress.com

Activation of Protein Phosphatases: Ceramide activates protein phosphatase 2A (PP2A), which directly dephosphorylates and inactivates AKT. nih.gov

Modulation via Membrane Domains: Ceramide-enriched membrane platforms can act as permissive regions for PI3K/AKT activation in some cancer cells, and the disruption of these domains can inhibit the pathway. nih.govnih.gov

This antagonistic relationship is reciprocal, as the activation of the PI3K/AKT pathway can regulate ceramide metabolism, for instance by controlling the trafficking of ceramide from the ER to the Golgi. nih.gov The use of this compound can help to quantify the specific impact of this ceramide species on the PI3K/AKT pathway. vulcanchem.com

Table 2: Mechanisms of PI3K/AKT Inhibition by Ceramide

Mechanism Description Key Finding
Blocked Translocation Ceramide prevents the pleckstrin homology (PH) domain of Akt from moving to the plasma membrane. A critical step for Akt activation is inhibited. nih.gov
PP2A Activation Ceramide stimulates the activity of Protein Phosphatase 2A. PP2A directly dephosphorylates and inactivates Akt. nih.gov
PKCζ Activation Ceramide-activated PKCζ can phosphorylate the PH domain of Akt, impairing its recruitment. An alternative mechanism for inhibiting Akt translocation. portlandpress.com

| Membrane Raft Disruption | In some cells, disrupting ceramide-enriched domains inhibits PI3K/AKT signaling. | Highlights the role of membrane structure in pathway regulation. nih.govnih.gov |

Activation of Stress-Activated Protein Kinases (SAPKs)

Ceramides are key mediators in the activation of stress-activated protein kinases (SAPKs), also known as c-Jun N-terminal kinases (JNKs). oup.comnih.gov This pathway is activated by various cellular stresses, including inflammatory cytokines like TNF-α, UV irradiation, and chemotherapeutic agents. nih.govsdbonline.org

The activation of SAPK/JNK by TNF-α can be mimicked by treating cells with exogenous, cell-permeable ceramides (such as C2-ceramide) or with sphingomyelinase, which generates endogenous ceramide. nih.gov This signaling cascade often leads to the activation of transcription factors like AP-1 (composed of c-Jun and ATF-2), resulting in the induction of genes involved in apoptosis, such as c-jun. nih.gov The kinase TAK1, a member of the MAPKKK family, has been identified as a potential mediator that links ceramide generation to the activation of the SAPK/JNK cascade. uniprot.org

While the ceramide-SAPK/JNK link is well-established in many systems, some studies indicate that TNF-α can also activate SAPK/JNK through ceramide-independent mechanisms, suggesting a complex and potentially redundant signaling network. portlandpress.com this compound serves as a specialized tool to dissect the specific contribution of C3 ceramide to SAPK activation in response to various stressors. vulcanchem.com

Impact on Endoplasmic Reticulum Stress Response

Ceramides are integral signaling lipids synthesized primarily in the endoplasmic reticulum (ER). An imbalance in ceramide metabolism, leading to its accumulation in the ER, is a significant trigger for ER stress. nih.gov This accumulation can disrupt ER homeostasis and activate the Unfolded Protein Response (UPR), a collection of signaling pathways designed to restore normal ER function or, if the stress is too severe, induce apoptosis. nih.gov

The accumulation of ceramide in the ER can occur through increased de novo synthesis or through impaired transport to the Golgi apparatus, a process mediated by the ceramide transfer protein (CERT). nih.govmdpi.com When CERT levels or activity are reduced, ceramide builds up in the ER membrane. nih.gov This buildup alters the biophysical properties of the membrane, specifically by reducing its fluidity. nih.gov The decreased membrane fluidity can disrupt ER calcium homeostasis, a key event in the activation of the UPR. nih.gov

ER stress itself can create a feedback loop by promoting the synthesis of ceramides. mdpi.com This ceramide-induced ER stress is linked to the activation of key UPR effectors, such as protein kinase RNA-like endoplasmic reticulum kinase (PERK) and activating transcription factor 6 (ATF6). biorxiv.org Furthermore, ER stress can facilitate the transfer of lipids, including ceramides, between the ER and mitochondria through specialized contact sites known as mitochondria-associated ER membranes (MAMs), potentially linking ER stress to mitochondrial apoptotic pathways. mdpi.com Studies have shown that blocking ceramide synthesis can protect cells from ER stress-induced apoptosis. frontiersin.org

Table 1: Key Mechanisms of Ceramide-Induced ER Stress

Mechanism Description Key Proteins Involved References
Membrane Fluidity Alteration Accumulation of ceramide in the ER membrane decreases its fluidity. - nih.gov
Calcium Homeostasis Disruption Changes in membrane properties disrupt the function of calcium channels and pumps in the ER. - nih.gov
UPR Activation The collective stress signals activate the three main branches of the Unfolded Protein Response. PERK, ATF6 biorxiv.org
Impaired Ceramide Transport Downregulation or inhibition of the CERT protein leads to ceramide accumulation specifically in the ER. CERT nih.gov

Regulation of Receptor Tyrosine Kinase and Protein Kinase C (PKC) Activities

C3 Ceramide, as a bioactive lipid, exerts significant influence over crucial signaling kinases, including Receptor Tyrosine Kinases (RTKs) and the Protein Kinase C (PKC) family of enzymes.

Receptor Tyrosine Kinases (RTKs)

Ceramide has been identified as a negative regulator of the pro-survival signaling pathway mediated by phosphatidylinositol 3-kinase (PI(3)K) and Akt, which acts downstream of many RTKs. nih.gov The mechanism of inhibition does not involve altering the expression or phosphorylation of the receptors or their direct adapter proteins. nih.gov Instead, ceramide mediates the recruitment of caveolin 1, a structural protein of lipid rafts, to the RTK-associated signaling complex. nih.gov This recruitment of caveolin 1 is dependent on the activity of acid-sphingomyelinase (A-SMase), which produces ceramide. nih.gov The association of caveolin 1 with the receptor complex leads to the inhibition of PI(3)K activity, thereby downregulating the survival signals it transduces. nih.gov

Protein Kinase C (PKC)

The interaction between ceramide and the PKC family is complex and highly isoform-specific, leading to diverse functional outcomes. PKCs are broadly classified into conventional (cPKC), novel (nPKC), and atypical (aPKC) subfamilies. ysu.ammedcraveonline.com

Atypical PKCs (aPKCs): Ceramide can directly bind to and regulate atypical PKC isoforms, such as PKCζ. nih.govresearchgate.net This interaction can lead to the activation of PKCζ, which is often facilitated by ceramide displacing inhibitory 14-3-3 proteins from the kinase. nih.gov In other contexts, ceramide-induced activation of aPKCs can negatively regulate pro-survival kinases like Akt. imrpress.com

Conventional PKCs (cPKCs): Research on mesangial cells showed that ceramide directly binds to and activates PKCα, leading to a delayed translocation of the enzyme to the membrane. nih.gov This activation of PKCα can mediate downstream effects, such as inhibiting hormone-stimulated phosphoinositide hydrolysis. nih.gov However, other studies have reported that ceramide can also cause an indirect inactivation of PKCα by promoting its dephosphorylation, an effect that can be blocked by phosphatase inhibitors like okadaic acid. nih.gov

Novel PKCs (nPKCs): Ceramide also interacts with novel PKC isoforms. It has been shown to bind directly to PKCδ, but this binding does not increase its kinase activity towards conventional substrates and instead leads to decreased autophosphorylation. nih.gov Conversely, PKCδ can also regulate ceramide production by phosphorylating and activating A-SMase at the plasma membrane, creating a feedback loop that drives the fusion of lipid rafts into larger signaling platforms. nih.gov

This isoform-specific regulation allows ceramide to fine-tune cellular responses by selectively engaging or inhibiting different downstream signaling cascades.

Table 2: Regulation of PKC Isoforms by Ceramide

PKC Isoform Subfamily Effect of Ceramide Interaction Mechanism References
PKCα Conventional Activation / Inactivation Direct binding and activation; or indirect inactivation via phosphatase activity. nih.govnih.gov
PKCδ Novel Binding with decreased autophosphorylation Direct binding without increasing kinase activity. nih.gov
PKCε Novel No direct binding detected in some models. - nih.gov
PKCζ Atypical Activation Direct binding, potentially displacing inhibitory proteins. nih.govnih.gov

Role of Ceramides in Fundamental Cellular Processes: Mechanistic Investigations

Regulation of Cell Growth and Proliferation

Short-chain ceramide analogues, such as C3 Ceramide, are known to be cell-permeable and biologically active, often mimicking the effects of naturally occurring ceramides (B1148491). biologists.com These synthetic ceramides are instrumental in studying the intricate signaling pathways that govern cell growth and proliferation.

Research has consistently shown that most ceramides, including short-chain variants, act as potent inhibitors of cell growth. spandidos-publications.comnih.gov They can induce growth arrest and negatively regulate signaling pathways activated by growth factors. spandidos-publications.comnih.gov For instance, short-chain ceramides have been observed to decrease the growth of melanocytes. spandidos-publications.com The inhibitory effect on proliferation is a key aspect of their anti-tumor properties. pharmaffiliates.com

The mechanism behind this growth inhibition often involves the modulation of key regulatory proteins. Ceramides can influence the activity of protein phosphatases like PP1 and PP2A, which in turn dephosphorylate proteins essential for cell cycle progression. nih.gov By doing so, they can effectively halt the cell cycle and prevent further proliferation.

Table 1: Effects of Short-Chain Ceramides on Cell Growth and Proliferation

Cell Type Effect of Short-Chain Ceramide Reference
Melanocytes Decreased growth spandidos-publications.com
Cancer Cells Inhibition of proliferation nih.gov
Various Cell Lines Growth arrest spandidos-publications.com

Induction of Cell Differentiation

Ceramides are recognized as key mediators in the process of cell differentiation, prompting cells to mature into more specialized types. spandidos-publications.commdpi.com Short-chain, cell-permeable ceramide analogs like C3 Ceramide have been instrumental in demonstrating this role, particularly in cancer research.

One of the notable findings is the ability of C3 Ceramide to induce differentiation in human HL-60 leukemia cells. pharmaffiliates.com This has positioned it as a compound of interest for differentiation-inducing cancer therapies. pharmaffiliates.com The mechanism often involves the activation of specific signaling cascades. For example, short-chain ceramides can activate apoptosis signal-regulating kinase 1 (ASK-1) and p38, which are involved in differentiation processes. spandidos-publications.com

Furthermore, in skin cells, both short-chain ceramides and their metabolites, such as glucosylceramide, have been shown to induce keratinocyte differentiation. spandidos-publications.com This highlights the broad involvement of the ceramide signaling network in promoting cellular maturation across different tissues.

Table 2: Role of Short-Chain Ceramides in Cell Differentiation

Cell Type Effect of Short-Chain Ceramide Key Mediators Reference
Human HL-60 Leukemia Cells Induces differentiation Not specified pharmaffiliates.com
Keratinocytes Induces differentiation ASK-1, p38 spandidos-publications.com

Mechanisms of Apoptosis and Programmed Cell Death

Ceramides are well-established inducers of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the removal of damaged cells. nih.govnih.govpnas.org The introduction of exogenous, short-chain ceramides has been a common method to study and trigger this process in various cell types. biologists.compnas.org

The pro-apoptotic function of ceramides is multifaceted, involving both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. nih.govamegroups.org Ceramides can accumulate in the mitochondrial outer membrane, leading to its permeabilization and the subsequent release of pro-apoptotic factors like cytochrome c. amegroups.org They can also form channels in the mitochondrial membrane, further facilitating this release. nih.gov

DNA Fragmentation Pathways

A hallmark of apoptosis is the fragmentation of nuclear DNA. Ceramides play a role in initiating the signaling cascades that lead to this event. For instance, in neuroblastoma cells under hypoxic conditions, an increase in ceramide levels was linked to the induction of apoptosis, characterized by DNA fragmentation and the cleavage of poly(ADP-ribose) polymerase (PARP). mdpi.com The activation of endonucleases that cleave DNA is a critical step in this ceramide-mediated pathway.

Caspase Activation Cascades

Caspases, a family of proteases, are central executioners of apoptosis. Ceramides are known to trigger the activation of these enzymes. nih.gov Specifically, the addition of exogenous C2-ceramide has been shown to induce the activation of caspase-3. nih.gov This activation can be a direct effect, as in vitro experiments have demonstrated that ceramide-rich lipid extracts can directly activate caspase-3. nih.gov The activation of caspase-3 leads to the cleavage of a variety of cellular substrates, ultimately resulting in the dismantling of the cell.

Modulation of Autophagy

Autophagy is a cellular recycling process that degrades and removes unnecessary or dysfunctional components. amegroups.org Ceramide has been identified as a key regulator of this process, capable of inducing autophagy in various cell types. amegroups.orgnih.gov

The mechanisms by which ceramide modulates autophagy are still being elucidated, but several pathways have been proposed. One prominent theory involves the regulation of the mTOR pathway, a central controller of cell growth and autophagy. amegroups.org Ceramide can also induce lethal mitophagy, the selective autophagic removal of mitochondria, which contributes to its tumor-suppressive functions. nih.govnih.gov This can be triggered by the activation of Beclin-1, a key protein in the initiation of autophagy. nih.gov

Influence on Cellular Senescence

Cellular senescence is a state of irreversible growth arrest that plays a role in aging and tumor suppression. nih.gov Emerging evidence strongly implicates ceramide as a mediator of this process. nih.govnih.govwikipathways.org

Studies have shown that endogenous ceramide levels increase significantly as cells enter a senescent state. nih.govcapes.gov.br Furthermore, the administration of exogenous ceramide to young cells can induce a senescent phenotype, characterized by inhibited DNA synthesis and cell growth. nih.govcapes.gov.br This suggests that ceramide is not just a marker but an active participant in driving cellular senescence. The mechanism appears to involve the dephosphorylation of the retinoblastoma (Rb) protein, a key regulator of the cell cycle. nih.govwikipathways.org

Table 3: Summary of C3 Ceramide-d5's Role in Cellular Processes

Cellular Process Key Role of this compound (and other short-chain ceramides) References
Cell Growth & Proliferation Inhibition of growth and proliferation spandidos-publications.comnih.gov
Cell Differentiation Induction of differentiation into specialized cells spandidos-publications.compharmaffiliates.com
Apoptosis Induction of programmed cell death via mitochondrial and caspase-dependent pathways nih.govamegroups.orgnih.govnih.gov
Autophagy Modulation and induction of autophagy, including lethal mitophagy amegroups.orgnih.gov
Cellular Senescence Induction of irreversible growth arrest nih.govnih.govwikipathways.orgcapes.gov.br

Role in Cellular Adhesion

Ceramides, as integral components of the cell membrane, play a significant role in modulating cell adhesion, a process critical for tissue architecture and cellular communication. creative-proteomics.comresearchgate.net They function as signaling effectors that can regulate the adhesion and migration of cells. researchgate.net Mechanistically, ceramides can influence cell adhesion by acting as a binding agent between cell surface proteins, forming a "lipid-cell-protein" complex that strengthens the cohesion between cells, particularly corneocytes in the stratum corneum. creative-proteomics.com A decrease in ceramide content has been linked to reduced adhesion, leading to conditions like dry and scaling skin. creative-proteomics.com

Furthermore, research has shown that ceramides can inhibit cell adhesion by affecting the function of integrin receptors. molbiolcell.org Integrins are key receptors in cell adhesion to the extracellular matrix (ECM). molbiolcell.org Ceramide treatment has been observed to inhibit the glycosylation of the β1 integrin subunit within the Golgi apparatus and impede the trafficking of β1-containing integrin receptors to the cell surface. molbiolcell.org This disruption of integrin function impairs the ability of cells to adhere to ECM components like fibronectin and laminin. molbiolcell.org The generation of endogenous ceramide through the hydrolysis of sphingomyelin (B164518) has also been shown to impair the adhesion of neutrophils by inhibiting the reorganization of the F-actin cytoskeleton. molbiolcell.org These findings underscore the complex and multifaceted role of ceramides in regulating the physical and signaling aspects of cellular adhesion.

Regulation of Intracellular Trafficking and Vesicle Dynamics

Ceramides are key regulators of membrane structure and dynamics, which in turn governs intracellular trafficking and the formation and movement of vesicles. researchgate.net Their ability to induce changes in membrane curvature and fluidity facilitates processes like membrane vesiculation, fusion, and fission. researchgate.net At the Golgi apparatus, ceramide is a central molecule in a metabolic hub that produces sphingomyelin and glycosphingolipids, driving the formation of lipid rafts and vesicular transport towards the plasma membrane. researchgate.netmdpi.com

The transport of ceramide itself between organelles is a tightly regulated process involving both vesicular and non-vesicular pathways. Ceramide Transfer Protein (CERT) is a key player in the non-vesicular transport of ceramide from the endoplasmic reticulum (ER) to the Golgi apparatus. jst.go.jp This transfer is crucial for the synthesis of sphingomyelin. jst.go.jp In yeast, vesicular transport of ceramide from the ER to the Golgi is mediated by Coat protein complex II (COPII)-coated vesicles and requires Osh proteins, which act as both positive and negative regulators of this process. biologists.com

Ceramides are also critically involved in the biogenesis of extracellular vesicles (EVs), including exosomes. mdpi.com The production of ceramide at the plasma membrane and in endosomes, often catalyzed by neutral sphingomyelinase (nSMase), can trigger the budding of vesicles. mdpi.com This process is part of an ESCRT-independent pathway for EV formation. mdpi.com The intricate involvement of ceramides in these trafficking pathways highlights their central role in maintaining cellular organization and communication. researchgate.netmdpi.com

Involvement in Cellular Stress Responses (e.g., Cold, Pathogen)

Ceramides are crucial signaling molecules that accumulate in cells in response to a wide array of stressors, mediating the cellular response. nih.gov Evidence consistently shows that stressors such as pathogen components (e.g., lipopolysaccharide), inflammatory cytokines (e.g., TNF-alpha), irradiation, and various anti-cancer treatments lead to ceramide accumulation through the activation of sphingomyelinases or ceramide synthases. nih.gov

In plants, sphingolipids and their ceramide precursors are involved in numerous cellular processes and responses to environmental challenges, including cold, drought, and pathogen infection. creative-proteomics.com Ceramide accumulation is observed in response to cold damage and pathogen attack, where it participates in signaling pathways that can lead to programmed cell death (PCD) to defend the plant. creative-proteomics.comoup.com For instance, the accelerated cell death 5 (acd5) mutant in Arabidopsis, which has a defect in ceramide kinase, accumulates ceramides and exhibits spontaneous cell death. oup.com Conversely, enhancing ceramide synthesis by overexpressing a ceramide synthase gene (AtLOH1) has been shown to improve tolerance to cold stress in several plant species. researchgate.net This enhanced tolerance is associated with increased antioxidative enzyme activity and polyamine content. researchgate.net These findings demonstrate that the regulated synthesis and metabolism of ceramide are fundamental to how organisms cope with environmental and pathological stress.

Mechanistic Links to Neuronal Development and Function

Ceramide is a pivotal signaling lipid in the nervous system, exhibiting a dual role in both the development and degeneration of neurons. nih.gov During neuronal development, ceramide can either promote survival and outgrowth or induce apoptosis, with the outcome largely dependent on its concentration and the developmental stage of the neuron. nih.govjneurosci.org For example, at low concentrations, ceramide can enhance the formation of minor processes from lamellipodia, an early step in neuronal differentiation. jneurosci.org However, at high concentrations, it can trigger apoptotic cell death. jneurosci.org The generation of ceramide following the binding of nerve growth factor (NGF) to the p75 neurotrophin receptor (p75NTR) can activate downstream signaling cascades, including the Jun kinase pathway, which has roles in both development and stress responses. nih.gov

Disruptions in ceramide homeostasis are strongly implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease (AD). researchgate.netnih.gov Elevated ceramide levels are found in the aging brain and in AD, where they contribute to cognitive decline. researchgate.net Mechanistically, high ceramide levels are linked to the core pathologies of AD, including the accumulation of amyloid-β (Aβ) and the formation of neurofibrillary tangles from hyperphosphorylated tau protein. researchgate.net Ceramide has been shown to stabilize the β-secretase enzyme (BACE1), which is involved in the production of Aβ peptides. nih.gov Furthermore, ceramide accumulation can induce insulin (B600854) resistance in the brain, trigger oxidative stress, and promote neuroinflammation by activating microglia and stimulating the release of pro-inflammatory cytokines, all of which contribute to neuronal damage and death. researchgate.netnih.gov The table below summarizes key research findings on ceramide's role in neuronal processes.

Research FindingCellular ProcessModel SystemReference
Ceramide enhances the formation of minor processes from lamellipodia.Neuronal DevelopmentCultured Hippocampal Neurons jneurosci.org
High concentrations of ceramide induce apoptosis in developing neurons.Neuronal ApoptosisCultured Hippocampal Neurons jneurosci.org
Ceramide generation is necessary for NGF-induced neuronal cell death.Neuronal ApoptosisCultured Neurons nih.gov
Ceramide treatment increases AβPP and pTau levels.Neurodegeneration (AD-like pathology)Human CNS Neuronal Cells (PNET2) nih.gov
Ceramide accumulation promotes neuroinflammation and oxidative stress.NeurodegenerationReview of multiple studies researchgate.net

Interplay with Inflammation and Immune Regulation at a Molecular Level

Ceramides are potent bioactive lipids that act as key regulators in inflammation and immune responses. researchgate.netfrontiersin.org They are not merely structural components but function as second messengers in signal transduction pathways that govern immune cell activity. researchgate.netfrontiersin.org The balance between ceramide synthesis and degradation is critical, and its dysregulation is implicated in numerous inflammatory diseases. researchgate.net For example, elevated levels of circulating ceramides are linked to the immunological dysfunction seen in various cardiometabolic diseases. researchgate.net

At the molecular level, ceramides interact with several inflammatory signaling pathways. They are produced in response to pro-inflammatory stimuli like Tumor Necrosis Factor-Alpha (TNF-α) and Toll-like receptor (TLR) activation, contributing to processes like insulin resistance. frontiersin.org Ceramides can also activate the NLRP3 inflammasome, a multiprotein complex that triggers the secretion of potent pro-inflammatory cytokines such as Interleukin-1β. frontiersin.org

In the context of adaptive immunity, specific ceramide species play distinct roles. Research has shown that C16-ceramide, generated by Ceramide Synthase 6 (CerS6), is essential for efficient T cell activation, proliferation, and the production of the cytokine Interferon-gamma (IFN-γ). jci.org Targeting CerS6 has been shown to reduce T cell-mediated inflammation in preclinical models of graft-versus-host disease (GVHD). jci.org Furthermore, ceramide and its metabolites can influence the function of dendritic cells, which are critical for initiating immune responses. creative-proteomics.com This body of research establishes ceramide as a central node linking lipid metabolism to the intricate regulation of inflammation and immunity. researchgate.netfrontiersin.orgjci.org The table below details the role of specific ceramide-related molecules in inflammation.

MoleculeRole in Inflammation/ImmunityKey FindingReference
C16-CeramidePro-inflammatoryRequired for T cell proliferation and IFN-γ production. jci.org
Ceramide Synthase 6 (CerS6)Pro-inflammatoryGenerates C16-ceramide, promoting T cell activation and GVHD. jci.org
NLRP3 InflammasomePro-inflammatoryActivated by ceramides, leading to increased cytokine secretion. frontiersin.org
Tumor Necrosis Factor-Alpha (TNF-α)Pro-inflammatoryInduces ceramide production to contribute to insulin resistance. frontiersin.org
Acid Sphingomyelinase (ASM)Pro-inflammatoryIts activity is required for maximal pathology in GVHD. jci.org

Advanced Research Models for C3 Ceramide D5 and Ceramide Biology

In Vitro Cellular Models

In the study of C3 Ceramide-d5 and its broader implications in ceramide biology, a variety of in vitro cellular models are employed. These models allow for controlled investigation of cellular mechanisms, signaling pathways, and metabolic processes involving ceramides (B1148491).

Mammalian Cell Lines

Several established mammalian cell lines serve as crucial tools for dissecting the roles of ceramides. The use of a deuterated analog like this compound allows researchers to distinguish exogenously supplied ceramide from the endogenous pool, enabling precise tracking of its metabolic fate and signaling functions.

HL-60: This human promyelocytic leukemia cell line is a well-established model for studying cellular differentiation. C3 Ceramide, a cell-permeable analog, has been shown to induce differentiation in HL-60 cells, highlighting its potential in cancer therapy research. pharmaffiliates.com The use of this compound in this model can help elucidate the specific metabolic pathways and downstream signaling events that drive this differentiation process. pharmaffiliates.com

Jurkat T-cells: These cells, derived from a human T-cell leukemia, are widely used in immunology and cancer research. sld.cu Studies have investigated the role of ceramides in signaling pathways related to apoptosis and NF-κB activation in Jurkat cells. nih.govnih.gov this compound can be a valuable tool to trace the involvement of exogenous ceramides in these pathways, separate from the cell's own ceramide production. nih.gov

HeLa: As one of the oldest and most commonly used human cell lines, derived from cervical cancer, HeLa cells are utilized in a vast array of biological research. riken.jp They have been employed in studies involving ceramide-containing liposomes to investigate drug delivery and cytotoxicity. oncotarget.com

CHO-K1: Chinese Hamster Ovary (CHO-K1) cells are another staple in biomedical research, often used for their genetic tractability and in studies of cytotoxicity and genotoxicity. sld.cubidd.group

RBL-2H3: This rat basophilic leukemia cell line is a model system for studying mast cell degranulation and allergic responses, processes in which sphingolipids are known to play a role.

Table 1: Mammalian Cell Lines in Ceramide Research

Cell Line Origin Key Research Applications in Ceramide Biology
HL-60 Human Promyelocytic Leukemia Cellular differentiation, apoptosis pharmaffiliates.comnih.gov
Jurkat T-cells Human T-cell Leukemia Apoptosis, NF-κB signaling, calcium mobilization sld.cunih.govnih.gov
HeLa Human Cervical Cancer Drug delivery (liposomes), cytotoxicity riken.jponcotarget.com
CHO-K1 Chinese Hamster Ovary Cytotoxicity, genotoxicity sld.cubidd.group
RBL-2H3 Rat Basophilic Leukemia Mast cell degranulation, allergic responses

Primary Cell Cultures

Primary cell cultures, derived directly from tissues, offer a more physiologically relevant model compared to immortalized cell lines. For instance, rat primary cortical neurons have been used to study ceramide-mediated cell death pathways. nih.gov The use of this compound in such cultures would enable researchers to track the metabolism and signaling of exogenous ceramides in a setting that more closely mimics the in vivo environment. This is particularly important for understanding the role of ceramides in neurodegenerative processes.

Reconstituted Lipid Membrane Models (e.g., Liposomes)

Reconstituted lipid membrane models, such as liposomes, are powerful tools for studying the biophysical properties of ceramides and their interactions with other lipids and proteins in a simplified, controlled environment. mdpi.com These artificial vesicles can be formulated with specific lipid compositions to mimic the plasma membranes of different cell types. researchgate.net

Studies have utilized liposomes containing ceramides to investigate:

The influence of ceramide on membrane properties like fluidity and stability. oncotarget.com

The role of ceramide content in the capacity for post-incorporation of additional ceramides into a lipid layer. mdpi.com

The delivery of therapeutic agents, where ceramides are incorporated into liposomal drug carriers to enhance their efficacy. oncotarget.com

The use of this compound in these models would allow for precise quantification and tracking of the ceramide within the lipid bilayer, providing insights into its distribution and dynamics within the membrane.

Cell-Free Enzymatic Systems for Activity Assays

Cell-free enzymatic systems are essential for characterizing the activity of enzymes involved in ceramide metabolism. These assays typically use cell or tissue homogenates as a source of enzymes and labeled substrates to measure enzyme kinetics. nih.gov For example, assays have been developed to measure the activity of ceramide synthases (CerS), the enzymes that produce ceramides. nih.gov

In this context, this compound could serve as a non-radioactive, mass-spectrometry-based substrate or internal standard for assays of ceramidase, the enzyme that breaks down ceramide. This approach offers a sensitive and specific method to study enzyme activity and inhibition.

In Vivo Non-Human Models

To understand the systemic effects of ceramides on metabolism and signaling, researchers turn to in vivo non-human models.

Rodent Models for Metabolic and Signaling Studies (e.g., Mice, Rats)

Rodent models, particularly mice and rats, are indispensable for studying the role of ceramides in complex physiological and pathological processes like diabetes, insulin (B600854) resistance, and cardiovascular disease. nih.gov

Key research findings from rodent models include:

Insulin Resistance: Studies in rodents have shown that inhibiting ceramide synthesis can prevent diet-induced insulin resistance and improve metabolic outcomes. nih.gov Lipid infusions in mice have demonstrated that saturated fatty acids induce ceramide biosynthesis, which is essential for triggering insulin resistance. nih.gov

Metabolic Regulation: Research using diabetic rat models has revealed significant increases in ceramide content in the brain, suggesting a role for these lipids in diabetes-linked neuro-dysfunction. researchgate.net

Signaling Pathways: In vivo studies have confirmed that lipid-activated signaling pathways, such as those involving TLR4, can lead to an upregulation of ceramide synthesis. nih.gov

The application of this compound in these rodent models would be invaluable for pharmacokinetic studies, including the absorption, distribution, metabolism, and excretion (ADME) of ceramide-based therapeutics. It would also allow for the precise tracing of exogenously administered ceramide to specific tissues and subcellular compartments, helping to unravel its complex role in metabolic diseases.

Table 2: Rodent Models in Ceramide Research

Model Organism Research Focus Key Findings
Mice Insulin resistance, metabolic signaling Saturated fatty acids induce ceramide synthesis, contributing to insulin resistance. nih.gov
Rats Diabetes, metabolic dysfunction Increased brain ceramide levels in diabetic models; inhibition of ceramide synthesis can prevent β-cell destruction. nih.govresearchgate.net

Plant Models for Stress Response Research (e.g., Arabidopsis thaliana)

The study of sphingolipids, particularly short-chain ceramides, in plants has revealed their critical role as signaling molecules in response to various biotic and abiotic stresses. Arabidopsis thaliana serves as a primary model organism in this field due to its well-characterized genome and the availability of extensive genetic tools. Research in Arabidopsis has demonstrated that ceramides are key mediators of programmed cell death (PCD), a crucial process in plant development and defense against pathogens.

The fungal toxin fumonisin B1, which disrupts ceramide synthesis, has been shown to induce PCD in plants, highlighting the importance of balanced sphingolipid metabolism. nih.gov Studies using short-chain, cell-permeable ceramides, such as C2 ceramide, have provided direct evidence that ceramides are sufficient to trigger cell death in Arabidopsis protoplasts. nih.gov Conversely, the phosphorylated form, ceramide-1-phosphate, appears to have an opposing, anti-apoptotic effect, suggesting that the balance between ceramide and its phosphorylated derivative is a critical regulatory point for cell fate in plants. nih.gov

The use of isotopically labeled compounds like this compound is an advanced strategy for dissecting these pathways with high precision. The deuterium (B1214612) atoms on the acyl chain serve as a stable isotope tracer, allowing researchers to distinguish the exogenously supplied ceramide from the plant's endogenous pools. This is particularly valuable for quantitative analysis using techniques like mass spectrometry. By tracing the metabolic fate of this compound, researchers can investigate its uptake, subcellular localization, and conversion to other bioactive sphingolipids (such as ceramide-1-phosphate) under specific stress conditions. This approach provides a clearer picture of the dynamics of ceramide signaling during the plant's response to environmental challenges.

Table 1: Research Applications of this compound in Arabidopsis thaliana

Research AreaApplication of this compoundExpected Outcome
Programmed Cell Death (PCD) Treatment of Arabidopsis seedlings or cell cultures to trace the molecule's role in initiating the cell death cascade.Quantify the accumulation of this compound in specific tissues or organelles preceding cell death; monitor its conversion to other signaling sphingolipids.
Pathogen Response Inoculation of plants with pathogens after administration of this compound to study its role in defense signaling.Determine if this compound localization changes during infection and how it influences the expression of defense-related genes and the hypersensitive response.
Abiotic Stress Signaling Application of stresses (e.g., drought, salinity) to plants treated with this compound.Elucidate the specific ceramide-mediated signaling pathways that are activated by different environmental stressors by tracking the metabolic flux of the labeled ceramide.
Sphingolipid Metabolism Use as a substrate in in vitro or in vivo assays with plant enzymes like ceramide kinase.Directly measure the rate of phosphorylation and other metabolic modifications of a specific short-chain ceramide, providing insights into enzyme kinetics and regulation.

Protozoan Parasite Models (e.g., Trypanosoma cruzi)

Trypanosoma cruzi, the etiological agent of Chagas disease, possesses a unique biology where sphingolipids play a fundamental role. Ceramides are key components of the parasite's surface glycoconjugates, such as glycoinositolphospholipids (GIPLs), which are involved in the host-parasite interaction. nih.gov The lipid portion of these molecules, often a ceramide, can modulate the host's immune response. nih.govnih.gov Furthermore, T. cruzi synthesizes ceramides, and these lipids are implicated in the parasite's differentiation and survival. nih.gov For instance, free ceramide levels are maximal during the amastigote developmental stage, suggesting a role in this part of the parasite's life cycle. nih.gov

Research has shown that short-chain, synthetic ceramides can be used to probe the parasite's biology and its interaction with host cells. For example, a C2-dihydroceramide, a short-chain analog, was found to induce apoptosis in host macrophages, particularly in the presence of interferon-gamma, which could impact the course of infection. nih.gov Additionally, studies have investigated the transport of sphingolipids in T. cruzi, suggesting that ABC transporters may be involved in the efflux of these molecules, potentially as a mechanism to cope with cellular stress. biorxiv.org

This compound provides a sophisticated tool for advancing these investigations. As a deuterated, cell-permeable short-chain ceramide, it can be used as a metabolic tracer to study ceramide uptake, trafficking, and metabolism within the parasite. This allows researchers to track how T. cruzi processes exogenous short-chain ceramides and incorporates them into more complex sphingolipids or uses them in signaling pathways. Such studies are crucial for understanding the fundamental lipid biology of the parasite and identifying potential metabolic pathways that could be targeted for therapeutic intervention. The ability to distinguish and quantify the labeled ceramide from the parasite's and host cell's native lipids is essential for clarifying its specific role during infection. biorxiv.org

Table 2: Research Applications of this compound in Trypanosoma cruzi Biology

Research AreaApplication of this compoundExpected Outcome
Host-Parasite Interaction Incubation of T. cruzi-infected host cells (e.g., macrophages) with this compound.Trace the uptake of the ceramide by the host cell and/or the parasite and determine its effect on host cell apoptosis and parasite viability. nih.gov
Parasite Metabolism Metabolic labeling of T. cruzi cultures (e.g., epimastigotes, amastigotes) with this compound.Identify and quantify the metabolic products derived from C3 ceramide, revealing the activity of ceramide-metabolizing enzymes and pathways in different life cycle stages. nih.gov
Lipid Trafficking & Transport Use as a substrate to study efflux pumps and transport mechanisms in the parasite. biorxiv.orgQuantify the transport rate of a short-chain ceramide out of the parasite, potentially identifying specific transporters involved in lipid homeostasis and stress response.
Signaling Pathways Treatment of parasites with this compound to analyze its impact on developmental processes, such as the transformation between life cycle stages.Determine if exogenous short-chain ceramides can trigger or modulate the signaling cascades that regulate parasite differentiation.

Future Research Directions in C3 Ceramide D5 and Ceramide Biology

Elucidating the Functional Specificity of Individual Ceramide Species and Chain Lengths

A growing body of evidence indicates that the biological function of a ceramide is not generic but is instead highly dependent on its N-acyl chain length. researchgate.netnih.gov Future research will need to systematically dissect these chain-length-specific roles.

Recent studies have highlighted the distinct and sometimes opposing effects of different ceramide species. For instance, long-chain ceramides (B1148491) (e.g., C16-C20) are often associated with anti-proliferative and pro-apoptotic effects, while very-long-chain ceramides (>C24) can promote proliferation. researchgate.net In the context of disease, elevated levels of ceramides with shorter chain lengths have been linked to skin barrier dysfunction in atopic eczema, leading to aberrant lipid organization. nih.govnih.govacs.org Conversely, ultra-long-chain ceramides are essential for maintaining a functional skin barrier. nih.gov In metabolic diseases and cardiovascular conditions, specific long-chain species like C16:0 and C18:0 ceramides are increasingly recognized as disease biomarkers. nih.govnih.gov

Future investigations, using precise analytical methods enabled by standards such as C3 Ceramide-d5, will aim to:

Systematically map the protein interactomes of specific ceramide species (e.g., C16 vs. C24 ceramide).

Determine how different ceramide synthases (CerS), each responsible for producing ceramides of specific chain lengths, are regulated in various cell types and conditions. researchgate.netpnas.org

Uncover the distinct signaling pathways activated by ceramides of varying chain lengths in processes like apoptosis, inflammation, and autophagy. researchgate.net

Table 1: Chain Length-Dependent Functions of Ceramides

Ceramide Chain Length Associated Biological Functions/Roles Key Research Findings
Short-Chain (e.g., C2, C6) Used experimentally to mimic endogenous ceramides; can disrupt ordered lipid domains in plasma membranes. biologists.com Inhibit signaling events in immune cells (T cells, mast cells) and decrease lipid order. biologists.com
Long-Chain (e.g., C16, C18) Linked to apoptosis, ER stress, and metabolic dysfunction. researchgate.netnih.gov C16-ceramide can bind to p53, preventing its degradation. C18-ceramide is linked to inhibiting Akt, a key cell survival protein. nih.gov
Very-Long-Chain (e.g., C22, C24) Associated with cell proliferation and survival. researchgate.net CerS2, which produces C22-C24 ceramides, is found mainly in non-neuronal cells like oligodendrocytes in the brain. pnas.org

| Ultra-Long-Chain (>C25) | Essential for maintaining skin barrier function. nih.gov | Deficiency is linked to skin disorders. nih.gov |

Comprehensive Understanding of Ceramide Compartmentalization and Signaling Pools

Ceramides are not uniformly distributed within a cell; they are concentrated in specific subcellular compartments and membrane microdomains, such as caveolin-enriched domains. diabetesjournals.orgpnas.orgresearchgate.net This spatial organization is critical for their function, creating distinct signaling pools that can activate specific downstream pathways. nih.gov For example, ceramide-induced inhibition of the critical signaling kinase Akt can proceed via different mechanisms depending on its localization within or outside of these specialized membrane domains. diabetesjournals.orgpnas.org

Future research must focus on:

Developing and applying advanced imaging techniques to visualize the dynamic localization of specific ceramide species in living cells.

Identifying the molecular machinery that governs the transport and compartmentalization of ceramides between organelles.

Understanding how pathogens or cellular stress conditions alter ceramide compartmentalization to influence cell fate. researchgate.netfrontiersin.org

It has been shown that ceramide can be generated in different cellular locations, including the plasma membrane, endoplasmic reticulum, and mitochondria, with each pool having distinct downstream effects. frontiersin.orgnih.gov The challenge lies in analytically distinguishing these pools and understanding their unique contributions to signaling.

Integrated Multi-Omics Approaches in Ceramide Research (e.g., Lipidomics with Proteomics/Metabolomics)

To fully comprehend the impact of ceramide metabolism on cellular physiology and disease, future studies must move beyond lipid analysis alone and embrace integrated multi-omics approaches. researchgate.net By combining lipidomics with proteomics, transcriptomics, and metabolomics, researchers can build a more holistic picture of how changes in ceramide levels affect global cellular networks. nih.govmedrxiv.orgresearchgate.netoup.com

For example, a multi-omic study in Alzheimer's disease integrated transcriptomics, in silico metabolic flux analysis, neuroimaging, and plasma lipidomics to identify the ceramide/sphingomyelin (B164518) pathway as a therapeutic target. nih.govmedrxiv.orgresearchgate.net Such approaches can reveal:

Correlations between the expression of specific lipid-metabolizing enzymes and the abundance of ceramide species.

Downstream effects of ceramide accumulation on protein expression and other metabolite levels.

Novel biomarkers for diseases associated with dysregulated sphingolipid metabolism. oup.com

Table 2: Examples of Multi-Omics Applications in Ceramide Research

Omics Combination Research Focus Potential Insights
Lipidomics + Transcriptomics Alzheimer's Disease Identify differentially expressed genes in the sphingolipid pathway and correlate them with lipid profile changes. nih.govmedrxiv.org
Lipidomics + Proteomics Cancer Cell Signaling Identify ceramide-binding proteins and their downstream phosphorylation targets.
Lipidomics + Metabolomics Cardiovascular Disease Uncover links between serum ceramide levels and other metabolic markers of disease risk. oup.com

| Lipidomics + Metagenomics | Gut Microbiome & Health | Investigate how gut microbiota influences host sphingolipid metabolism and its impact on health. oup.com |

Advanced Computational Modeling of Sphingolipid Metabolism

The sphingolipid metabolic network is highly complex and interconnected. Computational modeling provides a powerful tool to simulate and predict the behavior of this network under various conditions. nih.govresearchgate.netresearchgate.net Existing models have begun to explore de novo ceramide synthesis and the metabolism of specific subspecies, with some incorporating cellular compartmentalization to reflect organelle-specific processes. nih.govresearchgate.net

Future directions in computational modeling include:

Developing more comprehensive models that integrate all known sphingolipid metabolic pathways and their regulatory mechanisms. frontiersin.org

Using models to perform sensitivity analysis, identifying the most critical enzymes and reactions that control ceramide levels. researchgate.net

Simulating the dynamic response of ceramide metabolism to external stimuli, such as heat stress or drug treatment, to predict cellular outcomes. plos.org

Integrating experimental data from multi-omics studies to refine and validate these models, creating patient-specific models for personalized medicine. 139.91.210

These models can help decipher the complex interplay between different ceramide species and predict non-intuitive network behaviors, guiding experimental research. frontiersin.orgplos.org

Exploring Novel Ceramide-Interacting Proteins and Pathways

While ceramide is known to regulate key enzymes like certain protein kinases and phosphatases, the full spectrum of its direct protein targets remains largely unknown. nih.govnih.gov Identifying these ceramide-interacting proteins is essential for a mechanistic understanding of its diverse signaling functions. researchgate.net

Recent advances in chemical biology and proteomics have enabled proteome-wide screens for lipid-binding proteins. Techniques combining yeast surface display with deep sequencing, or using affinity purification with tagged ceramide analogues, have successfully identified novel ceramide-binding proteins and domains. nih.govresearchgate.netcsic.es For example, studies have identified proteins involved in calcium sensing and protein folding as potential ceramide effectors. nih.govresearchgate.net

The goals for future research are to:

Expand the use of unbiased screening methods to identify the complete "ceramide interactome" in different cell types.

Validate these interactions using biochemical and cell-based assays.

Elucidate how ceramide binding regulates the function of these newly identified target proteins.

Map the novel signaling pathways that are initiated by these ceramide-protein interactions.

Development of Advanced Probes and Tracers for In Situ Investigations

A major challenge in ceramide research is visualizing and tracking these lipids within the complex environment of a living cell. The development of advanced chemical probes and tracers is critical to overcoming this hurdle. This compound serves as an excellent tracer for mass spectrometry, but complementary tools are needed for real-time imaging. clearsynth.comaptochem.com

Recent progress includes:

Fluorescent Probes: Synthesis of fluorescently tagged ceramides that allow for real-time imaging of their localization and dynamics. tocris.com Genetically encoded probes, such as those based on the ceramide-binding domain of Kinase Suppressor of Ras 1 (KSR1), are also being developed to track ceramide dynamics during cellular processes like phagocytosis. nih.gov

Clickable/Photoactivatable Probes: The creation of ceramide analogues containing bioorthogonal handles (e.g., alkynes or azides) and photoactivatable groups. nih.govcsic.es These tools allow for "click chemistry" tagging and covalent cross-linking to interacting proteins in living cells, enabling their subsequent identification by mass spectrometry. nih.govrsc.org

FRET-Based Assays: The design of new probes for Förster Resonance Energy Transfer (FRET)-based assays to monitor the activity of enzymes like ceramide synthases in real-time. chemrxiv.org

Future efforts will focus on creating probes with improved specificity, brighter fluorescence, and minimal perturbation to the biological system, allowing for more precise in situ investigations of ceramide trafficking and signaling. tocris.comnih.gov

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of C3 Ceramide-d5?

  • Methodological Answer : Purity and structural validation require orthogonal techniques:
  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for quantifying isotopic enrichment and detecting impurities .
  • Nuclear Magnetic Resonance (NMR) to confirm deuterium incorporation at specific positions (e.g., C3 acyl chain) and assess structural fidelity .
  • Isotopic Purity Assessment : Use mass spectrometry to verify ≥98% deuterium incorporation, ensuring minimal protium contamination that could skew quantitative studies .

Q. How should researchers design experiments to track this compound uptake in cellular models?

  • Methodological Answer :
  • Isotopic Labeling Controls : Include non-deuterated C3 ceramide as a control to differentiate endogenous vs. exogenous ceramide signals .
  • Time-Course Studies : Measure uptake kinetics using pulsed-chase protocols, with lipid extraction via Folch or Bligh-Dyer methods followed by LC-MS/MS quantification .
  • Validation : Confirm cellular viability post-treatment (e.g., via MTT assays) to rule out cytotoxicity-induced artifacts .

Advanced Research Questions

Q. What methodological considerations are critical when integrating this compound into lipidomic studies to ensure data comparability across laboratories?

  • Methodological Answer :
  • Standardized Protocols : Adopt consensus guidelines for lipid extraction (e.g., lipidomics standards initiative) to minimize batch variability .
  • Inter-Laboratory Calibration : Use shared reference materials (e.g., deuterated internal standards) and participate in ring trials to validate instrument sensitivity and reproducibility .
  • Data Normalization : Normalize to total protein content or cell count, and report absolute concentrations using calibration curves with deuterated vs. non-deuterated standards .

Q. How can researchers reconcile conflicting data regarding this compound's localization in lipid raft microdomains?

  • Methodological Answer :
  • Root-Cause Analysis : Investigate methodological divergences (e.g., detergent-based vs. detergent-free raft isolation) that may alter lipid partitioning .
  • Multi-Technique Validation : Combine fluorescence resonance energy transfer (FRET) with mass spectrometry to correlate spatial localization with biochemical quantification .
  • Replication Studies : Repeat experiments under varying pH, temperature, and membrane cholesterol levels to assess environmental influences on raft association .

Q. What statistical approaches are appropriate for analyzing time-dependent degradation kinetics of this compound in biological matrices?

  • Methodological Answer :
  • Non-Linear Regression Modeling : Fit degradation data to first-order kinetics models (e.g., At=A0ektA_t = A_0 e^{-kt}) to estimate half-life (t1/2t_{1/2}) .
  • Error Propagation Analysis : Account for variability in LC-MS/MS peak integration using tools like Skyline or OpenMS .
  • Multivariate Analysis : Apply principal component analysis (PCA) to identify confounding factors (e.g., matrix effects, enzymatic activity) influencing degradation rates .

Q. How should researchers address batch-to-batch variability in deuterium labeling efficiency during this compound synthesis?

  • Methodological Answer :
  • Quality Control (QC) Metrics : Implement in-process checks (e.g., mid-synthesis NMR or FTIR) to monitor deuterium incorporation .
  • Post-Synthesis Purification : Use preparative HPLC to isolate high-purity fractions and discard batches with <95% isotopic enrichment .
  • Documentation : Report synthetic conditions (e.g., catalyst type, reaction time) in metadata to enable reproducibility audits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.